3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Descripción
Propiedades
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSROTVTTLUHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361445 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72537-17-8 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Safe Handling of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine for Research and Development Applications
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS No: 72537-17-8) is a halogenated pyridine derivative that serves as a critical building block in modern synthetic chemistry.[1] Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, binding affinity, and bioavailability.[2]
However, the same chemical reactivity and structural features that make this compound synthetically useful also necessitate a thorough understanding of its hazard profile. This guide is designed for researchers, scientists, and drug development professionals who handle this reagent. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, causality-driven framework for risk assessment and management. Our objective is to empower laboratory personnel to work safely and effectively by understanding not just what to do, but why specific precautions are scientifically mandated.
Comprehensive Hazard Profile and Risk Assessment
A proactive approach to safety begins with a comprehensive understanding of the intrinsic hazards of a chemical. This compound is classified under the Globally Harmonized System (GHS) as a substance with multiple hazards that demand respect and careful management.[1][3]
Flammability Hazards
This compound is classified as a Flammable Liquid, Category 3 (H226), indicating that it is a flammable liquid and vapor.[3] The critical parameter for this classification is its flash point, which is 52 °C (125.6 °F) in a closed-cup test.
Causality Insight: The flash point is the lowest temperature at which the liquid can produce enough vapor to form an ignitable mixture with air. At 52°C, the substance is not auto-igniting, but it generates a sufficient vapor concentration to be ignited by an external source such as a spark, open flame, or hot surface.[4][5] This property mandates strict control over the laboratory environment to eliminate all potential ignition sources during handling and storage.
Health Hazards
The compound presents significant health hazards upon exposure, primarily as an irritant to the skin, eyes, and respiratory system.[4]
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1][3] Direct contact can lead to redness, inflammation, and discomfort. The lipophilic nature of halogenated organic molecules can allow them to disrupt the lipid barrier of the skin, leading to irritation.
-
Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[1][3] Vapors or splashes can cause significant pain, redness, and potential damage to the cornea. The eyes are particularly vulnerable due to their high moisture content and sensitive mucous membranes.
-
Specific Target Organ Toxicity – Single Exposure (Category 3, H335): May cause respiratory irritation.[1][3] Inhalation of vapors or aerosols can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.
Table 1: GHS Hazard Classification Summary
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Warning [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning [3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning [3] |
A Proactive Safety Framework: The Hierarchy of Controls
Effective laboratory safety is not merely a checklist of personal protective equipment (PPE); it is a systematic process of risk mitigation. The "Hierarchy of Controls" is a foundational concept in occupational safety that prioritizes the most effective and reliable control measures. This framework is essential for validating the safety of any protocol involving hazardous chemicals.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The Foundation of Safety
These controls are designed to remove the hazard at the source, before it can contact the researcher. They are the most critical and reliable protection measure for handling this chemical.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This captures flammable and irritating vapors at the source, preventing inhalation and reducing the risk of fire.[5]
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors in the event of an unforeseen release.[6]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5]
Administrative Controls: Standardizing Safe Workflows
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experiments involving this chemical. The SOP should explicitly detail the hazards, necessary controls, and emergency procedures.
-
Restricted Access: Limit access to storage areas and work zones where the chemical is being used.
-
Labeling: Ensure all containers, including reaction vessels and temporary storage, are clearly labeled with the chemical name and primary GHS hazard pictograms.
-
Waste Management: Halogenated organic waste must be segregated into a designated, labeled, and sealed container for disposal by trained professionals.[2][3]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be the sole means of protection. It provides a final barrier between the researcher and the chemical.[3][5]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and vapors that cause severe eye irritation. Conforms to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and irritation. Always check glove manufacturer data for breakthrough time and permeation resistance. |
| Body | Flame-retardant laboratory coat. | Protects skin from splashes and provides a layer of protection against fire.[3] |
| Respiratory | Not required if work is performed within a certified fume hood. | A full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK) should be used if engineering controls fail or during large-scale spill cleanup. |
Standard Operating Protocols
Adherence to validated protocols is crucial for ensuring reproducible science and, more importantly, personal safety.
Protocol for General Handling and Use
-
Preparation: Before handling, confirm the chemical fume hood is operational and the sash is at the appropriate working height. Ensure the work area is clear of clutter and all ignition sources (hot plates, stirrers, electrical equipment) are turned off unless they are explosion-proof.[3][5]
-
PPE Donning: Put on all required PPE as detailed in Table 2.
-
Chemical Retrieval: Retrieve the container from its designated storage location (cool, dry, well-ventilated, and locked).[3][5]
-
Grounding: For transfers of significant quantities (>500 mL), ground and bond the container and receiving equipment to prevent static electricity buildup, which can ignite flammable vapors.[3][4]
-
Aliquotting/Transfer: Perform all transfers slowly and carefully within the fume hood to minimize splashing and vapor generation. Use non-sparking tools for any mechanical manipulation.[3][5]
-
Post-Use: Tightly close the primary container and return it to storage. Decontaminate any affected surfaces within the fume hood.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after handling is complete.[3][4]
Protocol for Accidental Release and Spill Cleanup
This workflow is designed for small, manageable spills (<100 mL) within a fume hood. For larger spills, evacuate the area and contact emergency services.
Caption: A systematic workflow for responding to a chemical spill.
-
Alert & Assess: Immediately alert nearby personnel. Assess the spill size and ensure it is manageable without external help.
-
Isolate & Secure: Restrict access to the area. If safe to do so, remove all nearby ignition sources.[5]
-
PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if vapors are significant or ventilation is poor.[3]
-
Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[5][6] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable waste container.[5]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal and label the waste container as "Halogenated Organic Waste" and arrange for disposal according to institutional and local regulations.[3]
Emergency Response and First Aid
Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.[3]
Table 3: Emergency First Aid Quick Reference
| Exposure Route | Action |
| Inhalation | Move the person to fresh air immediately. Keep them at rest in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][4][5] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical help.[3][5] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[3] |
| Fire | In case of a small fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. For larger fires, evacuate the area and call emergency services. Wear self-contained breathing apparatus if fighting the fire.[3] |
Proper Storage and Disposal
The lifecycle of a chemical includes its safe storage and eventual disposal, which are critical for preventing accidents and environmental contamination.
Storage Conditions
-
Location: Store in a well-ventilated, cool, and dry area.[3][5]
-
Security: The storage location should be locked to restrict access to authorized personnel only.[3][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][4]
-
Container: Keep the container tightly closed to prevent vapor leakage.[3][4] Containers must be carefully resealed after use and kept upright.[7]
Waste Disposal
-
Regulatory Compliance: Disposal of this chemical and its containers must be handled by a licensed professional disposal service and conducted in accordance with all local, state, and federal regulations.[2][3]
-
Segregation: Do not dispose of this material down the drain. It must be collected in a designated, labeled container for halogenated organic waste.
Conclusion
This compound is an indispensable tool for chemical innovation, but its utility is matched by its potential hazards. A culture of safety, grounded in a scientific understanding of risk, is paramount. By implementing the hierarchy of controls—prioritizing engineering solutions, standardizing safe administrative procedures, and using appropriate PPE—researchers can confidently and safely harness the synthetic potential of this valuable reagent. This guide serves as a technical framework to build upon, always to be supplemented by institution-specific training and a vigilant, proactive approach to laboratory safety.
References
- 1. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. cohizon.com [cohizon.com]
- 7. combi-blocks.com [combi-blocks.com]
An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a key fluorinated building block in modern synthetic chemistry. The strategic arrangement of its functional groups—a chlorine atom, a fluorine atom, and a trifluoromethyl group on a pyridine ring—imparts unique reactivity and makes it an indispensable intermediate in the synthesis of a wide range of high-value compounds.[1] This document delves into its physicochemical properties, synthesis, reactivity, and significant applications, particularly in the agrochemical and pharmaceutical industries. Detailed analytical methodologies for its characterization are also presented, offering a vital resource for researchers and developers in the field of synthetic organic chemistry.
Introduction
This compound, with CAS number 72537-17-8, is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate.[1][2] Its unique molecular architecture, featuring a highly substituted and electron-deficient pyridine ring, makes it a valuable precursor for the synthesis of complex molecules with desired biological activities and material properties.[1][2] The presence of both a trifluoromethyl group and halogen atoms contributes to its distinct chemical reactivity and stability, making it a compound of interest in medicinal chemistry and drug development.[2] This guide aims to provide a detailed technical overview for professionals engaged in research and development that utilizes this important synthetic building block.
Physicochemical Properties
This compound is a liquid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂ClF₄N | [3][5][6][7] |
| Molecular Weight | 199.53 g/mol | [3][5] |
| CAS Number | 72537-17-8 | [3][5][6] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.524 g/mL at 25 °C | [3][4] |
| Melting Point | 16-20 °C | [3][4] |
| Boiling Point | 50-55 °C at 11 mmHg | [3][4] |
| Refractive Index | n20/D 1.433 | [3][4] |
| InChI | InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | [5] |
| SMILES | C1=C(C=NC(=C1Cl)F)C(F)(F)F | [5] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves a liquid-phase halogen exchange reaction.[8] This process typically starts from 2,3-dichloro-5-(trichloromethyl)pyridine.
Halogen Exchange Reaction
The synthesis is achieved by treating 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) at elevated temperatures (170°C to 200°C) and pressures (at least 200 psig).[8] This reaction proceeds without a catalyst to selectively replace the chlorine atoms of the trichloromethyl group with fluorine and the chlorine at the 2-position of the pyridine ring with fluorine.[8]
Reaction Scheme:
Caption: Synthesis of this compound.
A patent describes a process where 2,3-dichloro-5-trichloromethylpyridine is contacted with at least a stoichiometric amount of anhydrous hydrogen fluoride in the liquid phase at a temperature of 170° to 200°C and a pressure of at least 200 psig in the absence of a catalyst.[8]
Reactivity and Chemical Transformations
The reactivity of this compound is dictated by the electron-withdrawing nature of the trifluoromethyl group and the halogen substituents, which make the pyridine ring susceptible to nucleophilic attack. The chlorine and fluorine atoms on the ring can undergo nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The compound readily participates in SNAr reactions where the chlorine or fluorine atoms are displaced by various nucleophiles.[2] The electron-deficient nature of the pyridine ring facilitates these substitutions. For example, it can be converted to 2-amino-3-chloro-5-trifluoromethylpyridine through amination.[9] This derivative is also a valuable intermediate for agricultural chemicals and medicines.[9]
Workflow for a Typical Nucleophilic Aromatic Substitution:
Caption: Generalized workflow for SNAr reactions.
Applications in Synthesis
This compound is a crucial intermediate in the synthesis of agrochemicals, particularly herbicides.[2][8]
Synthesis of Aryloxyphenoxypropionate Herbicides
This pyridine derivative is a key building block for the synthesis of several aryloxyphenoxypropionate herbicides, such as Haloxyfop. The synthesis of Haloxyfop involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with hydroquinone to form an intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.[10] This intermediate is then reacted with a chiral propionate derivative to yield the final herbicide.[10]
Mechanism of Action of Aryloxyphenoxypropionate Herbicides:
These herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[11] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[11] Inhibition of this enzyme disrupts the production of lipids, leading to the breakdown of cell membranes and ultimately, the death of the susceptible grass species.[11]
Signaling Pathway Disruption by Aryloxyphenoxypropionate Herbicides:
Caption: Inhibition of ACCase by aryloxyphenoxypropionate herbicides.
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
¹³C NMR : The carbon NMR spectrum will provide information on the six carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet.
-
¹⁹F NMR : The fluorine NMR is a powerful tool for characterizing this compound, with distinct signals expected for the fluorine atom on the pyridine ring and the three fluorine atoms of the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-Cl, C-F, and C-N bonds, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of the compound (199.53 g/mol ).[3][5] The fragmentation pattern can provide further structural information.
Chromatographic Methods
-
Gas Chromatography (GC) : GC is a suitable technique for assessing the purity of this volatile compound. A capillary column, such as one with a wax-based stationary phase (e.g., Agilent CP-Wax 51 for Amines), can be used for the separation of pyridine derivatives.[13] Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).[14]
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is a common method for purity determination. A C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer is often employed for the analysis of pyridine derivatives.[15][16] UV detection is typically used. For compounds with fluorine substituents, specialized fluorinated HPLC phases can offer alternative selectivity.[17]
Example HPLC Method Outline:
Caption: A typical RP-HPLC workflow for purity analysis.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
GHS Hazard Statements :
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling : Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.
-
Storage : Store in a well-ventilated place. Keep container tightly closed.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups provides a reactive handle for the construction of complex molecules, particularly in the agrochemical sector. A thorough understanding of its physical properties, synthesis, reactivity, and analytical characterization is essential for its effective and safe use in research and development. This technical guide serves as a comprehensive resource for scientists and professionals working with this important building block, facilitating its application in the development of new and innovative chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 72537-17-8 | Benchchem [benchchem.com]
- 3. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
- 7. 3-chloro-2-fluoro-5-(trifluoromethyl)-pyridine [kangfeng.com]
- 8. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR spectrum [chemicalbook.com]
- 13. agilent.com [agilent.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Introduction
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a critical fluorinated building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1] Its strategic arrangement of chloro, fluoro, and trifluoromethyl substituents on the pyridine ring offers unique reactivity for the construction of complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, intended for researchers, chemists, and professionals in drug development and crop protection. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the causality behind experimental choices.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound predominantly relies on halogen exchange (Halex) reactions, a cornerstone of organofluorine chemistry. The high electronegativity of fluorine and the strength of the carbon-fluorine bond necessitate specific conditions to achieve selective fluorination. The primary approaches involve the transformation of polychlorinated pyridine precursors.
Route 1: Liquid-Phase Halogen Exchange of 2,3-Dichloro-5-(trichloromethyl)pyridine
This is a commercially significant and well-established method for the synthesis of the target molecule.[2] The process involves a two-stage halogen exchange, beginning with the fluorination of the trichloromethyl group, followed by the selective exchange of the chlorine atom at the 2-position of the pyridine ring.
Reaction Pathway:
Figure 1: Liquid-phase halogen exchange pathway.
Causality Behind Experimental Choices:
-
Anhydrous Hydrogen Fluoride (HF): HF serves as both the solvent and the fluorinating agent. Its high polarity and ability to form strong hydrogen bonds facilitate the dissolution of the starting material and the subsequent halogen exchange. The use of anhydrous HF is critical to prevent side reactions and corrosion of the reaction vessel.
-
Elevated Temperature and Pressure: The reaction is conducted at high temperatures (170-200°C) and pressures (≥200 psig) to overcome the activation energy required for the cleavage of the strong C-Cl bonds and the formation of the even stronger C-F bonds.[2][3] These conditions maintain the reactants in a liquid phase, ensuring efficient mixing and heat transfer.[3]
-
Catalyst-Free Fluorination: A key advantage of this method is that the fluorination step proceeds without a catalyst.[2][3] This simplifies the purification process and reduces production costs. The inherent reactivity of the polychlorinated precursor under these harsh conditions is sufficient to drive the reaction forward.
-
Continuous Distillation: The lower boiling point of the product, this compound, compared to the starting material and intermediates allows for its continuous removal from the reaction mixture by distillation.[2] This shifting of the equilibrium favors product formation and minimizes potential side reactions or product degradation.
Experimental Protocol (Adapted from Patent CA1199331A): [3]
-
Charge a suitable pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Introduce at least a stoichiometric amount of anhydrous hydrogen fluoride into the reactor.
-
Heat the reactor to a temperature of 170-200°C, maintaining a pressure of at least 200 psig.
-
Continuously distill the product from the reaction mixture.
-
Optionally, the remaining reaction mixture containing intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine can be treated with anhydrous HCl, potentially with a Lewis acid catalyst such as FeCl₃, to convert it to the desired product, thereby increasing the overall yield.[2][3]
Route 2: One-Step Direct Fluorination
An alternative approach involves a one-step direct fluorination of 2,3-dichloro-5-trichloromethylpyridine.[4] This method aims to simplify the process by accomplishing both the trifluoromethylation and the selective fluorination of the pyridine ring in a single step.
Reaction Pathway:
Figure 2: One-step direct fluorination pathway.
Causality Behind Experimental Choices:
-
Choice of Fluorinating Agent: While anhydrous HF is a common choice, other fluoride salts such as KF and NaF can also be employed.[4] The selection of the fluorinating agent can influence the reaction rate and selectivity.
-
Process Simplification: The primary driver for this approach is the potential for a more streamlined and cost-effective manufacturing process by reducing the number of reaction steps.[4]
-
Purification Strategy: Post-reaction, the crude product is typically purified through a series of steps including amination to remove certain impurities, washing, and finally, vacuum distillation to achieve high purity.[4]
Route 3: Halogen Exchange from 2,3-Dichloro-5-(trifluoromethyl)pyridine
This route starts from an intermediate of the first pathway, 2,3-dichloro-5-(trifluoromethyl)pyridine, and focuses solely on the selective fluorination of the 2-position of the pyridine ring.
Reaction Pathway:
Figure 3: Halogen exchange from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Causality Behind Experimental Choices:
-
Cesium Fluoride (CsF): CsF is a more reactive and soluble fluoride source compared to other alkali metal fluorides, making it effective for halogen exchange reactions under milder conditions than those required for HF-based methods.[2]
-
Solvent Selection: The use of a polar aprotic solvent like acetonitrile facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction.[2] This method also offers the advantage of avoiding the use of highly corrosive anhydrous HF.
Comparative Analysis of Synthesis Routes
| Feature | Liquid-Phase Halogen Exchange (Route 1) | One-Step Direct Fluorination (Route 2) | Halogen Exchange from Dichloro-Precursor (Route 3) |
| Starting Material | 2,3-Dichloro-5-(trichloromethyl)pyridine[2][3] | 2,3-Dichloro-5-trichloromethylpyridine[4] | 2,3-Dichloro-5-(trifluoromethyl)pyridine[2] |
| Fluorinating Agent | Anhydrous HF[2][3] | Anhydrous HF, KF, NaF, SbF₃[4] | CsF[2] |
| Catalyst | None for fluorination; optional FeCl₃ in subsequent step[2][3] | None[4] | Not explicitly stated |
| Temperature Range | 170–200 °C[2][3] | 100–250 °C[4] | Not explicitly stated, likely milder than Route 1 |
| Pressure | ≥ 200 psig (≥ 1480 kPa)[2][3] | 1.0–15.0 MPa[4] | Not explicitly stated |
| Yield | ~85% overall[2] | ≥ 97.56%[4] | Not explicitly stated |
| Product Purity | Implied high purity[2] | ≥ 99.95%[4] | Not explicitly stated |
| Industrial Suitability | Yes, continuous process possible[2] | Yes, simple and cost-effective[4] | Potentially suitable for smaller scale |
Industrial and Research Implications
The choice of synthetic route for this compound is often dictated by factors such as the desired scale of production, cost of starting materials and reagents, and available equipment. The liquid-phase halogen exchange with anhydrous HF represents a robust and scalable method for industrial production. The one-step direct fluorination offers a potentially more streamlined and economical alternative. The use of CsF provides a milder, albeit potentially more expensive, option that may be suitable for laboratory-scale synthesis.
Conclusion
The synthesis of this compound is a testament to the advancements in organofluorine chemistry. The predominant routes, centered around halogen exchange reactions, have been optimized for efficiency, yield, and industrial scalability. A thorough understanding of the underlying reaction mechanisms and the rationale behind the chosen experimental conditions is paramount for the successful and safe production of this vital chemical intermediate. As the demand for novel fluorinated agrochemicals and pharmaceuticals continues to grow, the development of even more efficient and sustainable synthetic methodologies for key building blocks like this compound will remain an active area of research.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 72537-17-8 | Benchchem [benchchem.com]
- 3. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
The Biological Versatility of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A Technical Guide for Researchers
Introduction: A Fluorinated Pyridine Building Block of Significant Interest
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a transformative approach for enhancing biological activity. Among the repertoire of fluorinated building blocks, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine stands out as a particularly valuable and versatile intermediate.[1][2] This halogenated pyridine derivative, with its unique arrangement of chloro, fluoro, and trifluoromethyl substituents, offers a powerful platform for the development of novel agrochemicals and pharmaceuticals.[3][4] Its distinct electronic properties and reactivity patterns allow for selective chemical modifications, making it a cornerstone in the synthesis of complex, high-value molecules.[2][3] This in-depth technical guide provides a comprehensive overview of the biological activities stemming from this pivotal intermediate, with a focus on its applications in crop protection and insights into its potential in medicinal chemistry. We will delve into the mechanisms of action of its key derivatives, provide detailed experimental protocols for assessing their biological efficacy, and present quantitative data to inform future research and development endeavors.
Chemical Properties and Synthesis
The unique substitution pattern of this compound dictates its chemical reactivity, making it an ideal precursor for a range of synthetic transformations. The electron-withdrawing nature of the trifluoromethyl group and the halogen atoms significantly influences the electron density of the pyridine ring, facilitating nucleophilic aromatic substitution reactions.
A prevalent and commercially viable method for the synthesis of this compound involves a liquid-phase halogen exchange reaction. This process typically starts with 2,3-dichloro-5-(trichloromethyl)pyridine and utilizes anhydrous hydrogen fluoride to systematically replace chlorine atoms with fluorine.[1] This method is often performed at elevated temperatures and pressures in the absence of a catalyst.[1]
Applications in Agriculture: A Trifecta of Protection
The primary and most well-documented application of this compound is in the agricultural sector, where it serves as a key intermediate in the production of a new generation of potent and selective pesticides.[4] The incorporation of the trifluoromethylpyridine moiety often enhances the efficacy, metabolic stability, and target specificity of the final active ingredient.
Insecticidal Activity: Disrupting Chitin Synthesis with Chlorfluazuron
This compound is a critical building block for the synthesis of chlorfluazuron, a benzoylurea insecticide.[3][5]
Mechanism of Action: Chlorfluazuron acts as an insect growth regulator (IGR) by inhibiting chitin biosynthesis.[6][7][8] Chitin is a crucial polymer of N-acetylglucosamine that forms the primary structural component of the insect exoskeleton. By interfering with the enzymatic processes of chitin formation, chlorfluazuron disrupts the molting process, particularly in larval stages.[8] This leads to the formation of a malformed and fragile cuticle, rendering the insect unable to withstand the pressures of molting, ultimately resulting in death.[8] This targeted mode of action provides excellent control of various chewing pests, especially Lepidoptera, with minimal impact on beneficial insects.[7]
Experimental Protocol: In Vitro Chitin Synthase Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of chlorfluazuron on chitin synthase activity.
1. Enzyme Preparation:
- Homogenize insect tissues (e.g., larval midguts) in a chilled extraction buffer.
- Centrifuge the homogenate to pellet cellular debris.
- Isolate the microsomal fraction, which is rich in chitin synthase, through ultracentrifugation.
- Resuspend the microsomal pellet in a suitable buffer.
2. Assay Procedure:
- In a microplate, combine the enzyme preparation with a reaction mixture containing the substrate UDP-N-acetylglucosamine and necessary cofactors.
- Add varying concentrations of chlorfluazuron (dissolved in a suitable solvent like DMSO) to the wells.
- Include a control group with the solvent alone.
- Incubate the plate at an optimal temperature to allow the enzymatic reaction to proceed.
3. Detection and Quantification:
- The newly synthesized chitin can be quantified using various methods, such as a wheat germ agglutinin (WGA) binding assay.
- Stop the reaction and measure the amount of chitin produced.
- Calculate the percentage of inhibition for each chlorfluazuron concentration relative to the control.
- Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Quantitative Data: Chlorfluazuron Toxicity
| Parameter | Value | Species |
| Oral LD50 | >8500 mg/kg | Rat[2][3] |
| Dermal LD50 | >1000 mg/kg | Rat[3] |
| Inhalation LC50 (4h) | >2.4 mg/L | Rat[3] |
Diagram: Chlorfluazuron's Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. iskbc.com [iskbc.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The transient character of mitochondrial uncoupling by the popular fungicide fluazinam is specific for liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 7. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]
- 8. cphi-online.com [cphi-online.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Abstract
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a pivotal building block in contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique arrangement of a pyridine core functionalized with two distinct halogens and a potent electron-withdrawing trifluoromethyl group imparts a highly specific and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic structure and its behavior in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By elucidating the principles of regioselectivity and providing field-proven experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.
Introduction: Structural Features and Synthetic Importance
This compound (CAS RN: 72537-17-8) is a highly functionalized heterocyclic compound whose value stems from the strategic placement of its substituents.[1] The pyridine nitrogen, in conjunction with the strongly electron-withdrawing trifluoromethyl (CF₃) group, renders the aromatic ring exceptionally electron-deficient.[2] This electronic profile is the primary driver of its reactivity, making it an excellent substrate for reactions involving nucleophilic attack.
The presence of two different halogens at the C2 (fluoro) and C3 (chloro) positions introduces predictable and exploitable regioselectivity in various transformations. This allows chemists to perform selective modifications, building molecular complexity in a controlled manner.[1] Consequently, this molecule is a sought-after intermediate in the synthesis of complex drug candidates and active pharmaceutical ingredients (APIs).[1]
| Compound Property | Value |
| Molecular Formula | C₆H₂ClF₄N |
| Molecular Weight | 199.53 g/mol [3] |
| CAS Number | 72537-17-8[3] |
| IUPAC Name | This compound[3] |
Electronic Properties and General Reactivity Overview
The reactivity of this compound is dominated by the cumulative electron-withdrawing effects of its substituents. The CF₃ group at C5 exerts a powerful inductive effect (σ_para = 0.54), significantly lowering the electron density of the entire π-system.[2] The fluorine at C2 and chlorine at C3 also contribute to this effect. This profound electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr) and influences the oxidative addition step in metal-catalyzed cross-coupling reactions.
Conversely, the ring is highly deactivated towards electrophilic aromatic substitution, a reaction pathway not typically observed with this substrate. The primary reactive sites are the carbon atoms bonded to the halogen leaving groups, C2 and C3.
Caption: Dominant reaction pathways for the title compound.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
SNAr is a cornerstone of this molecule's chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The high electrophilicity of the pyridine ring readily facilitates the initial nucleophilic attack.[4]
Regioselectivity in SNAr
A critical aspect of SNAr reactions on this substrate is regioselectivity: which halogen is preferentially displaced? While chlorine is generally a better leaving group than fluorine in many contexts, for SNAr on highly electron-deficient aromatic rings, the opposite is often true. The rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.
Fluorine, being the most electronegative element, strongly stabilizes the negative charge developed in the Meisenheimer intermediate through its inductive effect. The C2 position is further activated by the adjacent ring nitrogen. Therefore, nucleophilic attack preferentially occurs at the C2-fluoro position .[5] This selectivity allows for the clean introduction of a wide range of nucleophiles at this site.
Caption: General mechanism for SNAr at the C2 position.
Experimental Protocol: SNAr with an O-Nucleophile (Sodium Methoxide)
This protocol describes the selective substitution of the C2-fluorine with a methoxy group.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr reactions exploit the reactivity of the C-F bond, palladium-catalyzed cross-coupling reactions primarily target the C-Cl bond . This orthogonal reactivity is a powerful feature of the substrate. In the catalytic cycle of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, the rate-limiting oxidative addition step is much more facile for C-Cl bonds than for the stronger, less reactive C-F bonds.[6]
Regioselectivity in Cross-Coupling
The general order of reactivity for aryl halides in oxidative addition to Pd(0) is I > Br > OTf > Cl >> F.[7] Thus, under typical cross-coupling conditions, the palladium catalyst will selectively insert into the C3-Cl bond, leaving the C2-F bond intact for potential subsequent SNAr modification. This predictable selectivity is invaluable for multi-step syntheses.
Caption: A sequential cross-coupling and SNAr workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the C3 position and various aryl or vinyl boronic acids/esters.[8]
Protocol: Suzuki Coupling with Phenylboronic Acid
-
To a reaction vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium fluoride (KF, 2.0 eq).[9]
-
Add a palladium catalyst system, such as Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand like P(t-Bu)₃ (4 mol%).[9]
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous THF as the solvent (0.1 M concentration).
-
Heat the mixture to 50-70 °C and stir until the starting material is consumed (monitor by GC-MS or LC-MS), typically 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 2-fluoro-3-phenyl-5-(trifluoromethyl)pyridine.
Sonogashira Coupling
This reaction enables the formation of a C-C bond between the C3 position and a terminal alkyne, introducing valuable alkynyl moieties.[10][11]
Protocol: Sonogashira Coupling with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous amine base/solvent, such as triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Add the terminal alkyne, phenylacetylene (1.1 eq), via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.
-
Upon completion, dilute the mixture with diethyl ether and filter to remove amine salts.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain 2-fluoro-3-(phenylethynyl)-5-(trifluoromethyl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the C3 position with primary or secondary amines.[12][13]
Protocol: Buchwald-Hartwig Amination with Morpholine
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a bulky phosphine ligand (e.g., XPhos, 3 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu, 2.0 eq).[14]
-
Add anhydrous toluene, followed by this compound (1.0 eq) and morpholine (1.5 eq).[14]
-
Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction for 6-18 hours.
-
After cooling, quench the reaction carefully with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to yield 4-(2-fluoro-5-(trifluoromethyl)pyridin-3-yl)morpholine.
| Reaction Type | Target Position | Typical Catalyst/Reagents | Bond Formed |
| SNAr | C2-F | Nucleophile (e.g., NaOMe, R₂NH) | C-O, C-N, C-S |
| Suzuki Coupling | C3-Cl | Pd Catalyst, Boronic Acid, Base | C-C (sp²-sp²) |
| Sonogashira Coupling | C3-Cl | Pd Catalyst, Cu(I), Alkyne, Amine Base | C-C (sp²-sp) |
| Buchwald-Hartwig | C3-Cl | Pd Catalyst, Amine, Strong Base | C-N |
Conclusion
This compound exhibits a highly predictable and synthetically useful reactivity profile. Its electron-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution, which occurs with high regioselectivity at the C2-fluoro position. In contrast, palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, selectively functionalize the C3-chloro position. This orthogonal reactivity allows for the sequential and controlled introduction of diverse functional groups, solidifying its status as a versatile and indispensable tool for the modern synthetic chemist in the pursuit of complex molecular targets.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 72537-17-8 | Benchchem [benchchem.com]
- 3. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Chemistry of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Pyridines
In the landscape of modern agrochemical and pharmaceutical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among the privileged heterocyclic structures, the pyridine ring is paramount. When functionalized with a trifluoromethyl (-CF₃) group and specific halogen patterns, it becomes a high-value building block for a multitude of commercial products. This guide provides an in-depth technical exploration of one such keystone molecule: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. We will move beyond a simple recitation of facts to dissect the causality behind its synthesis, the logic of its characterization, and its significance as a critical chemical intermediate.[2][3]
The Discovery Pathway: A Response to Industrial Demand
The "discovery" of this compound was not a singular event but rather an industrial innovation driven by the need for advanced, high-potency agrochemicals. Its development is intrinsically linked to the synthesis of its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, which gained prominence as a key intermediate for several crop-protection products.[1][4] The primary challenge was to devise a scalable, efficient, and regioselective method to introduce multiple, distinct halogen atoms onto the pyridine core.
The most significant and commercially viable route emerged from the extensive work on halogen exchange (Halex) reactions, particularly the substitution of chlorine with fluorine. The foundational chemistry can be traced back to the Swarts reaction, which traditionally uses metal fluorides to exchange halogens on alkyl chains.[1] Adapting this concept to polychlorinated aromatic systems, especially electron-deficient pyridine rings, required significant process development.
The landmark innovation was the development of a high-temperature, liquid-phase process utilizing anhydrous hydrogen fluoride (HF) to simultaneously fluorinate the trichloromethyl group and perform a selective chlorine-fluorine exchange on the pyridine ring. Patents from the 1980s describe this process in detail, establishing the core methodology that underpins industrial production today.[5] This method proved superior to earlier gas-phase fluorinations, which often required higher temperatures and suffered from lower selectivity and product decomposition.[5]
Core Synthesis: The Halogen Exchange Route
The principal and most authoritative method for synthesizing this compound is via a direct, high-pressure fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine. This process accomplishes two critical transformations in a single operation: the conversion of the -CCl₃ group to a -CF₃ group and the selective replacement of the chlorine atom at the C-2 position with fluorine.
Mechanistic Considerations and Causality
The reaction proceeds via a series of nucleophilic substitution reactions.
-
-CCl₃ to -CF₃ Conversion: The transformation of the trichloromethyl group is a classic example of a Swarts-type fluorination. Anhydrous HF, despite being a weak acid, acts as the fluorine source. The reaction is typically performed at high temperatures (170-200°C) and pressures (≥200 psig or ~14 bar) to maintain HF in the liquid phase and increase reaction rates.[5] The electron-withdrawing nature of the pyridine ring and the adjacent chlorine atoms facilitates the nucleophilic attack by fluoride ions on the carbon of the trichloromethyl group. This is a stepwise process, proceeding through -CCl₂F and -CClF₂ intermediates. Driving the reaction to completion to form the stable -CF₃ group requires forcing conditions.
-
C-2 Ring Fluorination: The selective replacement of the C-2 chlorine over the C-3 chlorine is a critical aspect of this synthesis. The pyridine nitrogen atom is electron-withdrawing, creating a π-deficient ring system. This effect is most pronounced at the α-positions (C-2 and C-6), making them more susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at C-2 is therefore activated towards displacement by fluoride, whereas the chlorine at C-3 is significantly less reactive. This inherent electronic property of the pyridine ring provides the basis for the reaction's high regioselectivity.
The overall synthetic pathway can be visualized as follows:
Caption: High-pressure fluorination workflow.
Field-Validated Experimental Protocol
While industrial synthesis occurs in large-scale pressure reactors, the following protocol is a representative adaptation for laboratory-scale synthesis based on the conditions described in the patent literature.[5][6] Extreme caution is required when working with anhydrous hydrogen fluoride. This procedure must be conducted by trained personnel in a specialized chemical fume hood with appropriate safety measures and HF-specific personal protective equipment.
Objective: To synthesize this compound.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq)
-
Anhydrous Hydrogen Fluoride (≥ 4.0 eq, condensed into the reactor)
-
High-pressure reactor (e.g., Hastelloy-C or Monel construction) equipped with a stirrer, pressure gauge, thermocouple, and inlet/outlet valves.
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly dried and rendered inert by purging with dry nitrogen.
-
Charging the Reactant: 2,3-dichloro-5-(trichloromethyl)pyridine is charged into the reactor.
-
HF Condensation: The reactor is sealed and cooled (e.g., with a dry ice/acetone bath). Anhydrous HF is carefully condensed into the reactor from a cylinder via a transfer line. The amount of HF added is typically at least the stoichiometric requirement to replace four chlorine atoms (3 from -CCl₃, 1 from the ring), with an excess often used to maintain liquid-phase conditions.
-
Reaction Execution: The cooling bath is removed, and the reactor is allowed to warm to room temperature behind a blast shield. The reactor is then heated with stirring to a target temperature of 180-190°C.[5] The internal pressure will rise significantly; it should be maintained between 240-260 psig (16.5-18 bar) for the duration of the reaction.[5]
-
Reaction Monitoring & Duration: The reaction is held at temperature and pressure for 5-20 hours.[6] The progress can be monitored, if the equipment allows, by sampling the headspace and analyzing by GC-MS for the disappearance of the starting material and intermediates.
-
Work-up and Isolation:
-
After the reaction is complete, the reactor is cooled to ambient temperature.
-
The excess HF and generated HCl gas are carefully vented through a basic scrubber (e.g., soda lime or a potassium hydroxide solution).
-
The crude reaction mixture, a dark liquid, is cautiously transferred into a mixture of ice and a robust organic solvent like dichloromethane (DCM) in a fluoropolymer beaker.
-
The mixture is slowly and carefully neutralized by the addition of a base, such as aqueous sodium bicarbonate or sodium carbonate solution, until effervescence ceases.
-
The organic layer is separated, and the aqueous layer is extracted again with DCM.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
-
Purification: The resulting crude oil is purified by vacuum distillation. The fraction boiling at approximately 50-55 °C / 11 mmHg is collected to yield the final product as a clear liquid.[7]
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the final product is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system to ensure the correct structure has been obtained.
Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₄N | [8] |
| Molecular Weight | 199.53 g/mol | [7][8] |
| Boiling Point | 50-55 °C at 11 mmHg | [7] |
| Density | 1.524 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.433 | [7] |
| ¹⁹F NMR (vs. CFCl₃) | Approx. -64 ppm (s, 3F, -CF₃), -85 to -95 ppm (s, 1F, Ar-F) | [9][10] |
| ¹H NMR (CDCl₃) | Two distinct signals in the aromatic region (approx. 7.8-8.5 ppm) | [11] |
Note on NMR Data: The precise chemical shifts for ¹⁹F and ¹H NMR can vary based on the solvent and reference standard used. The ¹⁹F NMR is particularly diagnostic. The spectrum is expected to show two singlets: one for the -CF₃ group (typically around -64 ppm for trifluorotoluene derivatives) and one for the single fluorine on the aromatic ring.[10] The ¹H NMR will show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring.
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for assessing purity and confirming molecular weight. The analysis will show a primary peak corresponding to the product's retention time. The mass spectrum will exhibit a characteristic molecular ion peak (M⁺) at m/z 199 and a distinct isotopic pattern (M+2) due to the presence of one chlorine atom. Common impurities would include starting material or partially fluorinated intermediates (e.g., 3-chloro-2-fluoro-5-(chlorodifluoromethyl)pyridine), which would have different retention times and distinct mass spectra.
Applications in Synthesis
This compound is not an end product but a crucial platform molecule. Its value lies in the differential reactivity of its substituents, allowing for sequential and regioselective chemical modifications. The fluorine atom at C-2 is highly activated towards nucleophilic substitution, making it a prime site for introducing amines, alcohols, and other nucleophiles to build more complex molecules. This reactivity is harnessed in the synthesis of numerous patented and commercialized agrochemicals.[3]
Caption: Key reaction pathways for derivatization.
Conclusion
The discovery and development of the synthetic route to this compound is a prime example of process chemistry innovation meeting market demand. The high-pressure, liquid-phase fluorination of its polychlorinated precursor represents a robust and scalable solution to a complex synthetic challenge. For the research scientist, this molecule offers a versatile scaffold, rich in chemical handles for the development of new bioactive compounds. Understanding the logic behind its synthesis—leveraging the inherent electronic properties of the pyridine ring under forcing but selective conditions—is key to appreciating its role as a truly enabling building block in modern chemical discovery.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 72537-17-8 | Benchchem [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 7. This compound 98 72537-17-8 [sigmaaldrich.com]
- 8. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. colorado.edu [colorado.edu]
- 11. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Introduction: Strategic Importance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Synthesis
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing heterocyclic scaffolds is a cornerstone of molecular design. This compound is a highly valuable building block, offering a unique combination of reactive handles and electronically modified pyridine core.[1] The trifluoromethyl group imparts significant changes to the physicochemical properties of derivative molecules, including metabolic stability and lipophilicity, while the fluoro and chloro substituents provide distinct opportunities for sequential, site-selective functionalization.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, enabling the linkage of this fluorinated pyridine core to a diverse array of aryl and heteroaryl moieties. However, the inherent electronic properties and the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts necessitate carefully optimized protocols.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in Suzuki coupling reactions, detailing not just the "how" but the critical "why" behind each procedural step.
Understanding the Reaction: Mechanism and Key Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reactions with challenging substrates like this compound.
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[2]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the chloride.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.
Key Challenges and Strategic Solutions
The successful coupling of this compound hinges on overcoming several key challenges inherent to its structure:
-
C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.
-
Solution: Employing highly active palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos), is critical. These ligands stabilize the palladium center and promote the oxidative addition step.[4]
-
-
Electronic Effects: The pyridine nitrogen and the two electron-withdrawing groups (F and CF₃) decrease the electron density of the aromatic ring. While this can facilitate oxidative addition, it also makes the resulting palladium complex more susceptible to side reactions.
-
Regioselectivity: The molecule has two halogen atoms. The Suzuki coupling will selectively occur at the C-Cl bond. The C-F bond is significantly stronger and generally unreactive under typical Suzuki conditions, ensuring high regioselectivity.[5]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. This is often exacerbated by the presence of water and strong bases.
-
Solution: Using anhydrous solvents, carefully selecting the base (weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides), and using a slight excess of the boronic acid can mitigate this issue.[6] In some cases, using more stable boronic esters (e.g., pinacol esters) can also be beneficial.[6]
-
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vessel (e.g., Schlenk flask, microwave vial)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
This protocol is a good starting point for a wide range of arylboronic acids and is based on conditions successful for similar electron-deficient chloropyridines.[4]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) and SPhos (4-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Solvent Addition: Under the inert atmosphere, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling
For high-throughput synthesis or rapid optimization, microwave-assisted coupling can dramatically reduce reaction times.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial containing a stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and a pre-catalyst such as [Pd(dppf)Cl₂] (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane/water (4:1, to achieve ~0.2 M concentration).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-45 minutes.
-
Workup and Purification: After cooling, follow steps 7 and 8 from Protocol 1.
Data and Optimization
The choice of reaction parameters is critical for achieving high yields. The following table provides a starting point for optimization based on conditions reported for structurally similar chloropyridines.[4][7]
| Parameter | Condition A (General) | Condition B (Robust) | Rationale & Comments |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd₂(dba)₃ is a reliable source of Pd(0). |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | Bulky, electron-rich ligands are essential for C-Cl activation. |
| Base | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) | Cs₂CO₃ is more soluble in organic solvents and can be more effective. |
| Solvent | 1,4-Dioxane | Toluene | Toluene is a good choice for strictly anhydrous conditions. |
| Temperature | 100 °C | 110 °C | Higher temperatures are often required for less reactive chlorides. |
| Time | 12-24 h | 12-24 h | Monitor by LC-MS to avoid decomposition from prolonged heating. |
Note: Expected yields are highly dependent on the electronic and steric properties of the boronic acid coupling partner. Yields for similar reactions typically range from 60% to over 90%.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst system. | - Ensure an inert atmosphere was maintained. \n- Screen different, more active ligands (e.g., XPhos, RuPhos). \n- Increase reaction temperature. |
| Insufficient base strength/solubility. | - Switch to a stronger or more soluble base (e.g., Cs₂CO₃). \n- For K₃PO₄, adding a small amount of water (e.g., 10:1 dioxane:water) can improve solubility, but may increase protodeboronation.[6] | |
| Formation of Homocoupled Boronic Acid | Transmetalation is slow compared to side reactions. | - Use a slight excess of the boronic acid (1.2-1.5 equiv.). \n- Ensure efficient stirring. |
| Protodeboronation of Boronic Acid | Presence of water; prolonged reaction at high temperature. | - Use rigorously dried and degassed solvents and reagents. \n- Convert the boronic acid to a more stable pinacol ester. \n- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing novel molecular entities for pharmaceutical and agrochemical research. While the activation of the C-Cl bond presents a challenge, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands under carefully controlled conditions enables efficient and high-yielding transformations. The protocols and insights provided herein serve as a robust foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nucleophilic Aromatic Substitution on 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the nucleophilic aromatic substitution (SNAr) reactions of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. This versatile building block is of significant interest in the synthesis of novel agrochemicals and pharmaceuticals. The guide elucidates the underlying principles governing the pronounced regioselectivity of this substrate, offering field-proven, step-by-step protocols for its functionalization with various nucleophiles. We delve into the causality behind experimental design, ensuring that each protocol is robust and reproducible for professionals in chemical synthesis and drug discovery.
Introduction: The Strategic Value of a Differentiated Pyridine Core
The this compound scaffold is a highly valuable intermediate in modern synthetic chemistry. Its utility stems from the strategic placement of three key functionalities on the pyridine ring:
-
An exceptionally strong electron-withdrawing trifluoromethyl (-CF3) group, which enhances metabolic stability and lipophilicity in target molecules.[1][2]
-
Two distinct halogen atoms at the C-2 and C-3 positions, offering differential reactivity for sequential, site-selective functionalization.
Understanding and controlling the reactivity of this substrate is paramount for its effective use in constructing complex molecular architectures. This guide focuses on the first and most crucial substitution, which proceeds with remarkable and predictable regioselectivity.
Theoretical Principles & Mechanistic Rationale
The functionalization of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a concerted SN2 reaction but a two-step addition-elimination process, which is characteristic of electron-deficient aromatic systems.[3][4][5]
Pillars of Reactivity:
-
Ring Activation: The pyridine nitrogen atom and the C-5 trifluoromethyl group are powerful electron-withdrawing groups. They act in concert to reduce the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the expulsion of the leaving group.[6] The C-F bond is more polarized than the C-Cl bond due to fluorine's high electronegativity. This makes the carbon atom of the C-F bond more electrophilic and thus more readily attacked by a nucleophile. Consequently, in many activated systems, fluoride is a better leaving group than chloride.[7][8]
-
Regioselectivity - The Decisive Factor: The substitution overwhelmingly occurs at the C-2 position , leading to the displacement of the fluoride ion. This selectivity is dictated by the stability of the intermediate formed during the reaction.
-
Attack at C-2 (Favored): When a nucleophile attacks the C-2 position, the resulting negative charge in the Meisenheimer intermediate is delocalized onto the highly electronegative pyridine nitrogen atom through resonance. This provides substantial stabilization.
-
Attack at C-3 (Disfavored): Attack at the C-3 position does not allow for direct resonance delocalization of the negative charge onto the pyridine nitrogen. The resulting intermediate is significantly less stable.
-
This electronic preference is so strong that substitution at the C-2 position is almost exclusively observed under a wide range of conditions.
Mechanism of C-2 Substitution
The reaction proceeds via the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5][9] The stability afforded by the delocalization to the nitrogen atom is the driving force for the observed regioselectivity.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 9. benchchem.com [benchchem.com]
Harnessing the Reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Agrochemical Synthesis
An Application Guide for Researchers
The relentless drive for more effective, selective, and environmentally benign crop protection agents has positioned fluorinated organic compounds at the forefront of agrochemical research and development.[1][2] The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, into molecular scaffolds can dramatically enhance biological activity, metabolic stability, and lipophilicity.[1][3] Among the key building blocks enabling this innovation is 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, a versatile intermediate whose strategic application has led to the creation of high-value herbicides and pesticides.[4]
This guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic rationale behind its reactivity, present detailed, field-proven protocols, and offer insights to empower researchers in leveraging this powerful synthon for the next generation of agrochemicals.
Molecular Profile and Strategic Reactivity
The synthetic power of this compound stems from the specific arrangement of its functional groups on the electron-deficient pyridine ring. The trifluoromethyl group at the 5-position and the nitrogen atom within the ring act as strong electron-withdrawing groups, which significantly activates the ring towards nucleophilic attack.
The molecule features two distinct halogen leaving groups: a fluorine atom at the C2 position and a chlorine atom at the C3 position. In nucleophilic aromatic substitution (SNAr) reactions, the C2 position is highly activated by the adjacent ring nitrogen. Consequently, the fluoride at C2 is an excellent leaving group and is preferentially displaced by a wide range of nucleophiles. This predictable regioselectivity is the cornerstone of its utility.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 72537-17-8 |
| Molecular Formula | C₆H₂ClF₄N |
| Molecular Weight | 199.54 g/mol |
| Appearance | Colorless to light yellow liquid |
The general reactivity can be visualized as an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C2 carbon, forming a temporary, negatively charged intermediate (a Meisenheimer complex), which then rearomatizes by expelling the fluoride ion.[5][6]
Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Pathway.
Core Application: Synthesis of Aryloxyphenoxypropionate Herbicides
A prominent application of pyridine-based intermediates is in the synthesis of aryloxyphenoxypropionate ("FOP") herbicides, a critical class of post-emergence herbicides used to control grass weeds in broadleaf crops.[7] The herbicide Haloxyfop is a prime example, where the core pyridine structure is derived from a related precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, via a mechanistically identical SNAr reaction.[8][9][10] The protocols derived from this synthesis are directly translatable to this compound, with the C2-fluoro group being even more labile than the C2-chloro group.
The synthesis proceeds in two key stages:
-
First Etherification: A nucleophilic aromatic substitution reaction to form the diaryl ether linkage.
-
Second Etherification: Coupling of the resulting phenolic intermediate with a propionate derivative.
Caption: Two-step synthesis workflow for Haloxyfop herbicide.
This protocol details the crucial SNAr reaction that forms the diaryl ether core of Haloxyfop. It is adapted from established patent literature.[8]
Rationale: The reaction utilizes a strong base to deprotonate hydroquinone, forming a potent phenoxide nucleophile. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity, and readily dissolves the reactants. The reaction is driven to completion by heating.
Materials & Reagents:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Hydroquinone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Petroleum Ether
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Activated Carbon
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2,3-dichloro-5-(trifluoromethyl)pyridine (0.1 mol), hydroquinone (0.21 mol), potassium carbonate (0.21 mol), and DMF (280 mL).[8]
-
Reaction Execution: Stir the mixture under a nitrogen atmosphere and heat to 105-110°C. Maintain this temperature for approximately 4 hours, monitoring the reaction progress by TLC or HPLC.[8]
-
Work-up & Isolation:
-
After cooling to room temperature, pour the reaction mixture into 800 mL of ice water and stir for 30 minutes to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Dissolve the crude solid in 400 mL of toluene and wash the organic phase twice with 100 mL of brine.
-
-
Purification:
-
Add 10g of activated carbon to the toluene solution and heat at 60°C for 1-2 hours to decolorize.[8]
-
Filter the hot solution and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to recover the toluene.
-
Add 400 mL of petroleum ether to the resulting viscous liquid and heat to reflux to dissolve.
-
Allow the solution to cool slowly to room temperature to crystallize the pure product.
-
Filter the white to light-red solid, wash with cold petroleum ether, and dry under vacuum.
-
Expected Outcome: The protocol typically yields the target intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine, with high purity (>98%) and a yield of over 90%.[8]
Table 2: Representative Reaction Parameters for Diaryl Ether Synthesis[8]
| Reactant Ratio (Pyridine:Propionate:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 : 2.5 : 2 | Chlorobenzene | 105-110 | 40 | 94.9 |
| 1 : 1.5 : 1.2 | Chlorobenzene | 80-85 | 48 | (Not specified) |
Broader Synthetic Potential
The reactivity of the C2-fluoro substituent extends far beyond the synthesis of aryloxy ethers. It enables the introduction of a diverse range of functional groups, making this compound a versatile platform intermediate.
-
Amination: Reaction with ammonia or primary/secondary amines provides access to 2-amino-3-chloro-5-(trifluoromethyl)pyridine derivatives. These compounds are themselves valuable intermediates for further elaboration in both agrochemical and pharmaceutical contexts.[11]
-
Cyanation: The displacement of the fluoride with a cyanide source (e.g., sodium cyanide) can be used to prepare 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.[12] The resulting nitrile group is a versatile handle for conversion into amines, carboxylic acids, or amides.
-
Halogen Exchange (HALEX): Under specific conditions, the fluoride can be exchanged for other halogens. More commonly, this intermediate is itself synthesized via a halogen exchange reaction from 2,3-dichloro-5-(trifluoromethyl)pyridine.[4][13]
The strategic application of these transformations allows for the rapid generation of diverse molecular libraries, accelerating the discovery of new active ingredients. The principles of SNAr chemistry, validated in the robust synthesis of Haloxyfop, provide a reliable and scalable foundation for these explorations.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. This compound | 72537-17-8 | Benchchem [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 8. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 9. fao.org [fao.org]
- 10. Haloxyfop-P | C15H11ClF3NO4 | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 12. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 13. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
The Strategic Intermediate: Application Notes and Protocols for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Pharmaceutical Synthesis
Introduction: A Keystone Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethylpyridinyl moiety, in particular, has emerged as a privileged structural unit, prized for its ability to modulate key pharmacological properties.[1][2] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity for better membrane penetration, and improve binding affinity to target proteins by altering electronic properties.[2] Within this class of compounds, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS 72537-17-8) stands out as a highly versatile and reactive intermediate, offering medicinal chemists a reliable entry point for the synthesis of complex molecular architectures.[2]
This technical guide provides an in-depth exploration of the chemical reactivity and practical applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles that govern its utility.
Physicochemical Properties Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₂ClF₄N | PubChem CID 1268075 |
| Molecular Weight | 199.53 g/mol | PubChem CID 1268075 |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 50-55 °C at 11 mmHg | Sigma-Aldrich |
| Melting Point | 16-20 °C | Sigma-Aldrich |
| Density | 1.524 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.433 | Sigma-Aldrich |
Section 1: Understanding the Reactivity Profile
The synthetic utility of this compound stems from the differential reactivity of the halogen substituents on its electron-deficient pyridine ring. The combined electron-withdrawing effects of the ring nitrogen, the C5-trifluoromethyl group, and the halogens at C2 and C3 create a system highly activated towards nucleophilic aromatic substitution (SₙAr).[3]
Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)
The key to strategically using this intermediate lies in understanding the regioselectivity of nucleophilic attack. The fluorine atom at the C2 position is significantly more labile and prone to displacement by nucleophiles than the chlorine atom at the C3 position.
-
Causality: The C2 position (an alpha-position) is directly activated by the ring nitrogen's electron-withdrawing effect through resonance stabilization of the Meisenheimer intermediate. The C3 position (beta-position), lacking this direct resonance stabilization, is considerably less reactive towards nucleophilic attack. This pronounced difference in reactivity allows for selective functionalization at the C2 position while leaving the C3-chloro group intact for subsequent transformations.
This selective reactivity is the foundation for its use in multi-step synthetic sequences, enabling the introduction of various functionalities in a controlled, stepwise manner.
Caption: Logical workflow for the selective functionalization of the title compound.
Section 2: Application in the Synthesis of Bioactive Molecules
The unique reactivity profile of this compound makes it a valuable precursor for a range of bioactive compounds, particularly in the agrochemical and pharmaceutical sectors.
Key Intermediate for the Fungicide Fluazinam
A prominent, well-documented application is in the synthesis of the broad-spectrum fungicide Fluazinam.[4][5] The synthesis leverages the high reactivity of the C2-fluoro substituent for an initial, selective amination reaction.
The overall synthetic pathway involves two main steps starting from our title compound:
-
Selective Amination: this compound is first reacted with ammonia to selectively displace the C2-fluorine, yielding 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[6][7][8]
-
Coupling Reaction: The resulting aminopyridine is then coupled with 2,4-dichloro-3,5-dinitrobenzotrifluoride to form the final Fluazinam molecule.[6][8]
Caption: Synthetic pathway from the intermediate to the fungicide Fluazinam.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis. Researchers should always conduct their own risk assessment and adhere to all institutional safety policies.
Protocol 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine via Nucleophilic Aromatic Substitution
This protocol describes the selective amination at the C2 position, a crucial first step in syntheses like that of Fluazinam. The procedure is adapted from principles described in patent literature.[6][8]
Materials and Equipment:
-
This compound
-
Anhydrous ammonia (gas or solution in an organic solvent like dioxane)
-
Aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))
-
Pressure-rated reaction vessel (autoclave)
-
Standard laboratory glassware for workup and extraction
-
Rotary evaporator
-
Analytical equipment (GC-MS, NMR) for characterization
Step-by-Step Procedure:
-
Vessel Preparation: Charge a dry, pressure-rated reaction vessel with this compound (1.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add the anhydrous aprotic polar solvent (e.g., NMP, approx. 5-10 mL per gram of starting material).
-
Reactant Addition: Cool the vessel (e.g., in a dry ice/acetone bath) and carefully introduce anhydrous ammonia (a molar excess, typically 3-5 eq). Safety Note: This step must be performed in a well-ventilated fume hood with appropriate pressure monitoring.
-
Reaction: Seal the vessel securely. Allow it to warm to room temperature and then heat to the target temperature (typically 80-120 °C). The reaction is exothermic and should be monitored. Maintain the temperature with stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (after cooling and careful depressurization) and analyzing via GC-MS or TLC.
-
Work-up: Upon completion, cool the reactor to room temperature and vent the excess ammonia pressure safely. Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The resulting crude product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, can be purified further by column chromatography or recrystallization if necessary. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS analysis.
Trustworthiness Check: The success of this protocol relies on the principle of differential reactivity. The significantly higher lability of the C2-fluoride ensures high selectivity for the desired 2-amino product. Anhydrous conditions are crucial to prevent side reactions.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C3-Position
While the C3-chloro group is unreactive to SₙAr, it is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups at this position. The following is a general, robust starting protocol for coupling an arylboronic acid to the C3 position of a 2-substituted pyridine derivative (prepared via Protocol 1). This protocol is based on established methods for coupling challenging chloropyridine substrates.
Materials and Equipment:
-
2-Substituted-3-chloro-5-(trifluoromethyl)pyridine (e.g., the product from Protocol 1)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, with a small amount of water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the 2-substituted-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., SPhos, 5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., a 5:1 mixture of 1,4-dioxane and water).
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Expertise Insights: The choice of a bulky, electron-rich phosphine ligand (like SPhos or other biaryl phosphines) is critical for activating the relatively inert C-Cl bond for oxidative addition to the palladium(0) center, which is the rate-limiting step for many aryl chlorides.
Conclusion
This compound is a powerful and strategic intermediate in pharmaceutical and agrochemical synthesis. Its value is derived from a predictable and highly selective reactivity profile, which allows for sequential, controlled functionalization of the pyridine ring. By understanding the principles of nucleophilic aromatic substitution and leveraging modern cross-coupling methodologies, researchers can efficiently utilize this building block to construct complex, high-value molecules. The protocols provided herein serve as a validated starting point for laboratory exploration and process development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 72537-17-8 | Benchchem [benchchem.com]
- 4. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 7. 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
reaction conditions for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
An In-Depth Guide to the Synthetic Applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Introduction: A Versatile Fluorinated Pyridine Building Block
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds are indispensable structural motifs. This compound (CAS No. 72537-17-8) has emerged as a particularly valuable and versatile building block.[1] Its utility stems from a unique arrangement of substituents on the pyridine core, which allows for a range of selective, high-yield chemical transformations. This compound is a key intermediate in the synthesis of novel drug candidates and advanced agrochemicals, such as pesticides and herbicides.[1][2]
The reactivity of this molecule is governed by the interplay of its three key substituents:
-
A Trifluoromethyl Group (CF₃) at C5: As a potent electron-withdrawing group, the CF₃ moiety significantly lowers the electron density of the pyridine ring. This electronic deficit is crucial for activating the ring towards nucleophilic attack.
-
A Fluorine Atom at C2: The highly electronegative fluorine atom further enhances the electrophilicity of the ring. More importantly, it serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[3][4]
-
A Chlorine Atom at C3: While the C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition, it is the primary site for palladium-catalyzed cross-coupling reactions.[5] Modern advancements in ligand design have made the activation of such electron-deficient aryl chlorides highly efficient.
Industrially, this compound is most often synthesized via a halogen exchange reaction, treating 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) under elevated temperature and pressure.[2][6][7] This guide provides detailed protocols and the scientific rationale for leveraging the unique reactivity of this compound in key synthetic transformations.
Critical Safety and Handling Protocols
Before proceeding with any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound is a flammable liquid and vapor that causes serious skin and eye irritation and may cause respiratory irritation.[8][9]
Key Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a flame-retardant lab coat.[8][11] Avoid breathing vapors or mists.[10] Keep away from heat, sparks, open flames, and other ignition sources.[8][12]
-
Storage: Store in a cool, well-ventilated place away from ignition sources.[11][12] Keep the container tightly closed.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Part 1: Nucleophilic Aromatic Substitution (SₙAr) at the C2 Position
Mechanistic Rationale
The SₙAr reaction is a powerful tool for introducing nucleophiles onto the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism.[13]
-
Nucleophilic Attack: The electron-deficient nature of the pyridine ring, amplified by the CF₃ group, facilitates the attack of a nucleophile at the C2 position. This is the rate-determining step and results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4]
-
Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group. The high electronegativity of fluorine makes it an excellent leaving group in SₙAr, a trend opposite to that observed in Sₙ1/Sₙ2 reactions.[4][13]
This selectivity for the C2 position allows for the precise installation of various functional groups, such as ethers and amines, while leaving the C3-chloro position available for subsequent cross-coupling reactions.
Protocol 1: General Procedure for O-Arylation with an Alkoxide
This protocol describes the synthesis of a 2-alkoxy-3-chloro-5-(trifluoromethyl)pyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (or other sodium alkoxide) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of sodium methoxide in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound in DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methoxy-3-chloro-5-(trifluoromethyl)pyridine.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the C3 Position
The C-Cl bond at the C3 position serves as a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The success of these transformations is highly dependent on the choice of catalyst, ligand, base, and solvent.[5][14]
General Catalytic Cycle
The generally accepted mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle.[5][15]
Caption: The catalytic cycle of a generic Pd-catalyzed cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
Causality: The Suzuki-Miyaura reaction is a robust method for forming biaryl compounds by coupling the aryl chloride with a boronic acid or ester.[16] The reaction requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium center.[16][17]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
Procedure:
-
In an oven-dried reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the mixture to 90-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS), typically for 8-24 hours.[18]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Causality: The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides.[19][20] The key to success, particularly with less reactive aryl chlorides, is the use of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos).[21][22] These ligands promote the rate-limiting reductive elimination step, allowing the reaction to proceed under milder conditions.[23] A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[24]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4.5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (degassed)
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound.
-
Add the degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction for the disappearance of starting material.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the resulting residue by flash column chromatography.
Protocol 4: Sonogashira Coupling for C-C (alkyne) Bond Formation
Causality: The Sonogashira coupling is a highly effective method for linking terminal alkynes to aryl halides.[25][26] This reaction is distinguished by its use of a co-catalytic amount of a copper(I) salt, typically copper(I) iodide (CuI).[25] The copper salt reacts with the alkyne to form a copper acetylide intermediate, which is the active species in the transmetalation step of the palladium cycle. The reaction is typically run in the presence of an amine base which also serves as a scavenger for the generated HX.[27]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) and Tetrahydrofuran (THF) (2:1 ratio, degassed)
Procedure:
-
To a solution of this compound and the terminal alkyne in a degassed mixture of THF and Et₃N, add Pd(PPh₃)₄ and CuI under an inert atmosphere.[27]
-
Stir the reaction mixture at room temperature for 16-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and water.
-
Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Data and Optimization
The selection of optimal conditions is critical for achieving high yields and purity. The following table summarizes typical starting conditions for cross-coupling reactions with this compound.
| Reaction Type | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3%) | (dppf) | Na₂CO₃ (2.0) | Dioxane/H₂O | 90-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | Xantphos (4.5%) | Cs₂CO₃ (1.5) | Toluene | 100-110 |
| Sonogashira | Pd(PPh₃)₄ (5%) | (PPh₃) | Et₃N | THF/Et₃N | 25-50 |
Experimental Workflow & Decision Logic
The following diagrams illustrate a generalized workflow for these reactions and a decision-making process for selecting the appropriate synthetic strategy.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Decision workflow for selecting the appropriate reaction protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 72537-17-8 | Benchchem [benchchem.com]
- 3. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 7. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. research.rug.nl [research.rug.nl]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. Sonogashira Coupling [organic-chemistry.org]
- 27. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: A Strategic Protocol for the Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Introduction: The Significance of Arylated 2-Fluoro-5-(trifluoromethyl)pyridines
The 2-fluoro-5-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemicals.[1][2][3] The unique electronic properties imparted by the fluorine and trifluoromethyl substituents offer significant advantages in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, enabling the introduction of diverse aryl and heteroaryl moieties onto this core structure.[4][5][6][7]
This application note provides a comprehensive guide and a detailed protocol for the successful Suzuki-Miyaura coupling of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine. This particular substrate presents a unique set of challenges due to the electronic nature of the pyridine ring and the relative inertness of the C-Cl bond. We will delve into the mechanistic underpinnings of the reaction, justify the selection of critical reaction parameters, and provide a step-by-step protocol designed for reproducibility and high yield.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][8][9][10] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4][8]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12][13]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[4][8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Critical Experimental Parameters: A Rationale-Driven Approach
The success of the Suzuki coupling of this compound hinges on the judicious selection of several key parameters. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom, combined with the inherent electron deficiency of the pyridine ring, deactivates the C-Cl bond towards oxidative addition. Therefore, a highly active catalyst system is required.
Catalyst and Ligand Selection: The Heart of the Reaction
Given the unreactive nature of the C-Cl bond, a palladium(0) source is essential. While Pd(PPh₃)₄ can be used, more active catalysts are often generated in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.[14]
The choice of ligand is arguably the most critical factor. For challenging couplings involving electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands are necessary to promote the oxidative addition step.[14]
-
Buchwald-type ligands: Ligands such as SPhos, XPhos, and RuPhos are particularly effective for the coupling of heteroaryl chlorides.[15] Their steric bulk and electron-donating properties facilitate the formation of the active monoligated Pd(0) species and enhance the rate of oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for the coupling of aryl chlorides due to their strong σ-donating ability, which increases the electron density on the palladium center.[11]
The Role of the Base: Activating the Nucleophile
The base plays a crucial role in the transmetalation step.[12][13][16] It activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium complex.[11][12]
Commonly used bases include:
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used and effective for a broad range of substrates. Cesium carbonate is often more effective for difficult couplings due to its higher solubility and basicity.
-
Phosphates (K₃PO₄): A strong base that is particularly effective in anhydrous conditions and can accelerate the reaction.
-
Fluorides (KF, CsF): Can be advantageous when dealing with base-sensitive functional groups.[11]
For this specific substrate, an inorganic base like K₂CO₃ or K₃PO₄ is a good starting point.
Solvent System: A Balancing Act
The solvent must be capable of dissolving the reagents and facilitating the reaction at elevated temperatures. A mixture of an organic solvent and water is often employed. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Suitable solvent systems include:
-
1,4-Dioxane/Water
-
Toluene/Water
-
Tetrahydrofuran (THF)/Water
It is imperative to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), and potassium carbonate (2.0 - 3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%). Add these to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-fluoro-5-(trifluoromethyl)pyridine.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Arylboronic Acid | 1.2 - 1.5 equiv. | To ensure complete consumption of the limiting halide. |
| Palladium Catalyst | 2 - 5 mol% | To achieve a reasonable reaction rate. |
| Ligand | 4 - 10 mol% | A slight excess relative to the metal promotes catalyst stability and activity. |
| Base | 2.0 - 3.0 equiv. | To ensure complete activation of the boronic acid. |
| Temperature | 80 - 110 °C | To overcome the activation energy for the oxidative addition of the aryl chloride. |
| Concentration | 0.1 - 0.2 M | A balance to ensure sufficient reaction rate without promoting side reactions. |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Increase Catalyst/Ligand Loading: The C-Cl bond may be particularly unreactive.
-
Screen Different Ligands: Consider other Buchwald-type ligands (e.g., XPhos) or NHC ligands.
-
Try a Stronger Base: Switch to K₃PO₄ or Cs₂CO₃.
-
Increase Temperature: Carefully increase the reaction temperature.
-
Ensure Anhydrous and Degassed Conditions: Oxygen can deactivate the catalyst.
-
-
Formation of Side Products:
-
Protodeboronation: This can occur if there is residual water or if the reaction is run for too long at high temperatures. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
-
Homocoupling of the Boronic Acid: This can be minimized by the slow addition of the boronic acid or by using a lower reaction temperature.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation that provides access to a valuable class of compounds for drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and reproducible results. The protocol provided in this application note serves as a robust starting point for the synthesis of a wide array of novel 3-aryl-2-fluoro-5-(trifluoromethyl)pyridine derivatives.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Pivotal Role of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Fungicide Synthesis
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: A Cornerstone Building Block in Agrochemical Innovation
In the landscape of modern agrochemical synthesis, the strategic design of active ingredients hinges on the use of versatile and highly functionalized intermediates. Among these, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine has emerged as a critical building block, particularly in the development of potent fungicides. Its value lies in the strategic arrangement of its functional groups: a reactive fluorine atom at the C-2 position, a stabilizing chlorine atom at C-3, and an electron-withdrawing trifluoromethyl group at C-5, all on a pyridine scaffold.[1] This specific architecture provides a unique platform for selective chemical modifications, enabling the efficient construction of complex molecules with high biological activity.[1]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of industry-leading fungicides. We will focus primarily on the synthesis of Fluazinam , a broad-spectrum protectant fungicide, to illustrate the practical utility and chemical principles involved. Detailed, field-proven protocols are provided to guide researchers in leveraging this key intermediate for novel agrochemical discovery and process development.
Featured Fungicide Profile: Fluazinam
Fluazinam is a highly effective diarylamine fungicide renowned for its broad-spectrum activity against a variety of fungal pathogens.[2][3] It is particularly crucial for controlling diseases like late blight (Phytophthora infestans) in potatoes, Sclerotinia blight in peanuts, gray mold (Botrytis cinerea) in grapes, and clubroot in brassica crops.[3][4]
-
Chemical Identity: 3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine[3]
-
Mode of Action: Fluazinam's primary mechanism is the uncoupling of oxidative phosphorylation in fungal mitochondria.[2][3] It disrupts the proton gradient across the inner mitochondrial membrane, halting ATP synthesis and leading to rapid cell death. This multi-site activity is a significant advantage, as it drastically reduces the likelihood of resistance development compared to single-site-inhibiting fungicides.[5]
-
Fungicidal Properties: It functions as a protectant, contact fungicide, meaning it is not translocated within the plant and acts by inhibiting spore germination and infection structure development on the plant surface.[2][4][6]
Core Synthesis Pathway: From Pyridine Intermediate to Fluazinam
The industrial synthesis of Fluazinam is an elegant and efficient two-step process that begins with a nucleophilic aromatic substitution on a pyridine precursor, followed by a condensation reaction to form the final diarylamine structure.[7][8] The starting material, this compound or its analogue 2,3-dichloro-5-(trifluoromethyl)pyridine, is the linchpin of this entire process.[7][8][9]
Logical Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluazinam - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Degradation and residue dynamics of fluazinam in diverse indian soil types and water pH conditions: a comprehensive study using kinetic models [frontiersin.org]
- 5. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 8. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Abstract
This comprehensive guide provides detailed application notes and robust experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. This fluorinated pyridine derivative is a critical building block in modern medicinal chemistry and materials science. The strategic functionalization of the C-3 position via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the introduction of diverse molecular fragments, enabling the synthesis of novel compounds with significant potential. This document offers researchers, scientists, and drug development professionals a scientifically grounded framework for catalyst selection, reaction optimization, and troubleshooting for these essential transformations.
Introduction: The Significance of this compound in Synthesis
This compound is a highly versatile heterocyclic building block. The presence of electron-withdrawing fluorine and trifluoromethyl groups, coupled with the inherent electron-deficient nature of the pyridine ring, renders the C-Cl bond at the 3-position activated for oxidative addition to a palladium(0) catalyst. This electronic profile makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The ability to selectively form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position is of paramount importance for the construction of complex molecules in drug discovery and materials science.
However, the very features that activate the C-Cl bond also present challenges. The steric hindrance from the adjacent fluorine atom and the potential for competing side reactions, such as hydrodehalogenation, necessitate the careful selection of a suitable palladium catalyst system, including the palladium precursor and, most critically, the ancillary ligand.[1] This guide elucidates the rationale behind catalyst and ligand selection and provides detailed, field-proven protocols for key coupling reactions.
Foundational Palladium-Catalyzed Coupling Reactions
The versatility of this compound is best demonstrated through its successful application in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each of these transformations offers a unique pathway for molecular diversification.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl structures.[2] For an electron-deficient substrate like this compound, the oxidative addition of the C-Cl bond to a Pd(0) species is a key step in the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and promote the subsequent transmetalation and reductive elimination.[3] Ligands such as XPhos have proven to be highly effective for the coupling of challenging chloropyridine substrates.[4][5]
Catalytic Cycle for Suzuki-Miyaura Coupling
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[6] The reaction of this compound with primary or secondary amines provides direct access to a wide range of substituted aminopyridines. Similar to Suzuki-Miyaura coupling, the C-Cl bond activation is often the rate-limiting step, necessitating the use of highly active palladium catalysts.[1] Bulky, electron-rich phosphine ligands are essential to promote the oxidative addition and subsequent reductive elimination to form the C-N bond.[7] A common challenge with electron-deficient chloropyridines is the competing hydrodehalogenation side reaction, which can be mitigated by careful selection of the catalyst, base, and reaction conditions.[1]
Catalytic Cycle for Buchwald-Hartwig Amination
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes.[8][9] This transformation is typically co-catalyzed by palladium and copper(I).[8] The reaction proceeds under mild conditions and tolerates a wide range of functional groups. For substrates like this compound, the Sonogashira coupling offers a straightforward method to introduce a rigid alkynyl linker, a common motif in medicinal chemistry and materials science.[10]
Catalytic Cycle for Sonogashira Coupling
Figure 3: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Recommended Catalysts and Reaction Conditions
The successful coupling of this compound hinges on the selection of an appropriate catalyst system. The following table summarizes recommended starting conditions based on established protocols for similar electron-deficient chloropyridines.[2][10][11]
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |
| Recommended Ligand | XPhos or SPhos | Xantphos or RuPhos | PPh₃ (often part of precursor) |
| Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd | 2-5 mol% Pd |
| Co-catalyst | None | None | CuI (5-10 mol%) |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Et₃N or DiPEA |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DME | Toluene or 1,4-Dioxane | THF, DMF, or Et₃N |
| Temperature | 80-120 °C | 80-110 °C | Room Temp. to 60 °C |
Experimental Protocols
The following protocols are provided as a starting point for the optimization of coupling reactions with this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
Workflow for Suzuki-Miyaura Coupling
Figure 4: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
Workflow for Buchwald-Hartwig Amination
Figure 5: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (3 mol%)
-
NaOt-Bu (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add this compound, NaOt-Bu, Pd(OAc)₂, and Xantphos to a dry reaction vial.
-
Add anhydrous, degassed toluene, followed by the secondary amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling with a Terminal Alkyne
Workflow for Sonogashira Coupling
Figure 6: Experimental workflow for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) (as solvent and base)
-
Anhydrous THF (optional co-solvent)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add anhydrous triethylamine (and THF if needed) via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive alkynes.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel to yield the desired alkynylpyridine product.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh batch of palladium precursor and ligand; Ensure rigorous exclusion of air and moisture; Use anhydrous, degassed solvents.[1] |
| Hydrodehalogenation | Slow reductive elimination; Presence of moisture. | Screen different ligands (e.g., more electron-rich or bulkier ligands); Use a stronger, non-nucleophilic base; Ensure all reagents and solvents are scrupulously dry.[1] |
| Formation of Homocoupled Products | (Sonogashira) Oxygen presence leading to Glaser coupling. | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Poor Yields | Suboptimal temperature, base, or solvent. | Systematically screen reaction parameters such as temperature, base, and solvent to find the optimal conditions for your specific substrates. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a wide array of functionalized pyridine derivatives. By understanding the underlying principles of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions and by carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently access novel chemical entities for applications in drug discovery and materials science. The protocols and guidelines presented in this document serve as a solid foundation for the successful implementation of these powerful synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nasc.ac.in [nasc.ac.in]
- 4. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. benchchem.com [benchchem.com]
The Strategic deployment of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols
This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in medicinal chemistry. We will delve into the strategic advantages of this versatile building block, supported by detailed experimental protocols and insights into its role in the synthesis of advanced therapeutic agents.
Introduction: The Ascendancy of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of approved drugs and contributing significantly to target binding and biological activity.[1] The strategic incorporation of fluorine atoms into these pyridine scaffolds has become a paramount strategy in modern drug design.[1] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] Among the diverse array of fluorinated pyridines, this compound (CAS No: 72537-17-8) has emerged as a particularly valuable and versatile intermediate.[1][3]
The specific arrangement of a chloro, a fluoro, and a trifluoromethyl group on the pyridine ring of this compound provides a unique reactivity profile, allowing for selective chemical transformations.[1][3] This makes it an indispensable building block for the synthesis of complex molecules with desired pharmacological properties, particularly in the development of kinase inhibitors and other targeted therapies.[3]
Core Applications in Medicinal Chemistry
The utility of this compound stems from its highly electron-deficient nature, which facilitates a range of chemical reactions crucial for drug development. Its primary applications lie in its use as a key intermediate for the synthesis of advanced pharmaceutical ingredients and in the construction of diverse chemical libraries for high-throughput screening.
Synthesis of Kinase Inhibitors:
Kinase inhibitors are a major class of targeted cancer therapies. The this compound scaffold is a key component in the synthesis of various kinase inhibitors. The trifluoromethyl group can enhance binding to the kinase active site, while the chloro and fluoro substituents provide handles for further chemical modification.
A notable example is in the synthesis of precursors to drugs like Repotrectinib , a potent ROS1 and TRK kinase inhibitor.[4] While the direct synthesis from this compound is proprietary, the structural motifs of such inhibitors often involve the reaction of a fluorinated pyridine with an aminophenol derivative.
Agrochemical Development:
In addition to its role in pharmaceuticals, this compound is also utilized in the agrochemical industry for the development of novel pesticides and herbicides.[3] The trifluoromethylpyridine moiety is a common feature in many active agrochemical ingredients.[5]
Key Chemical Transformations and Protocols
The strategic placement of the halogen and trifluoromethyl groups on the pyridine ring dictates its reactivity, allowing for selective functionalization. The primary reactions involving this compound are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring makes the carbon atoms attached to the halogens highly electrophilic and susceptible to nucleophilic attack. The fluorine atom at the 2-position is typically the most labile, followed by the chlorine at the 3-position, allowing for regioselective substitution.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen solvent (e.g., DMF).
-
Add the amine (1.1 eq) to the reaction mixture.
-
Add the base (2.0 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminopyridine derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Base: The base is crucial for deprotonating the amine nucleophile, increasing its nucleophilicity, and neutralizing the HCl or HF generated during the reaction. The choice of base can influence the reaction rate and selectivity.
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and facilitate the SNAr reaction.
-
Temperature: Heating is often required to overcome the activation energy of the reaction, especially when dealing with less reactive amines.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the 3-position of the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are instrumental in building molecular complexity.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of the chloro-position of a 3-amino-2-fluoro-5-(trifluoromethyl)pyridine derivative (synthesized via Protocol 1), which is a common strategy to introduce further diversity.
Materials:
-
Substituted aminopyridine (from Protocol 1)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.
-
Add the substituted aminopyridine (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Seal the flask and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos and SPhos are known to be effective for the coupling of challenging substrates like chloropyridines.[6][7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous and Degassed Solvent: Essential to prevent the deactivation of the palladium catalyst.
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 72537-17-8 | [4] |
| Molecular Formula | C₆H₂ClF₄N | [4] |
| Molecular Weight | 199.53 g/mol | [4] |
| Boiling Point | 50-55 °C/11 mmHg | |
| Melting Point | 16-20 °C | |
| Density | 1.524 g/mL at 25 °C |
Visualizations
Experimental Workflow for SNAr
Caption: A typical experimental workflow for the SNAr reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique electronic properties and predictable reactivity make it an ideal starting material for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this valuable intermediate in their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. This compound | 72537-17-8 | Benchchem [benchchem.com]
- 4. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you overcome common experimental hurdles.
The unique structure of this compound presents a distinct set of challenges. The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.[1] Concurrently, the C-Cl bond, while activated by the flanking electron-withdrawing fluorine and trifluoromethyl groups, remains inherently less reactive than corresponding C-Br or C-I bonds, demanding a highly active catalytic system.[2][3] This guide addresses these issues head-on in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction shows low to no conversion. What are the primary reasons for failure with this specific substrate?
Answer: Failure to achieve conversion with this compound typically stems from a combination of three core issues: inefficient catalyst activation/turnover, catalyst deactivation, and instability of the coupling partner.
A1. Diagnosis: Inefficient Oxidative Addition
The rate-limiting step for many Suzuki couplings involving aryl chlorides is the initial oxidative addition of the C-Cl bond to the Pd(0) center. While the electron-withdrawing groups on your pyridine substrate help, this step can still be sluggish, leading to low conversion.[2][3]
-
Troubleshooting Strategy:
-
Employ Modern Ligands: Standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich biaryl monophosphine ligands that are known to accelerate oxidative addition.[2][4] Excellent starting points are SPhos , XPhos , or RuPhos .
-
Use a Pre-formed Catalyst: Relying on the in-situ reduction of Pd(II) sources like Pd(OAc)₂ can be inefficient. Use a well-defined Pd(II) precatalyst (e.g., XPhos Pd G3) or a stable Pd(0) source (e.g., Pd₂(dba)₃) to ensure a sufficient concentration of the active L-Pd(0) species.[4][5]
-
A2. Diagnosis: Catalyst Poisoning by Pyridine Nitrogen
The Lewis basic nitrogen atom in the pyridine ring is a notorious culprit for catalyst deactivation. It can coordinate strongly to the palladium center, forming stable, off-cycle complexes that halt catalysis.[1][6] This is often visualized by the premature formation of palladium black.[3]
-
Troubleshooting Strategy:
-
Steric Shielding with Bulky Ligands: The aforementioned bulky ligands (SPhos, XPhos) not only promote oxidative addition but also create a sterically hindered environment around the palladium center. This bulkiness can physically discourage the pyridine nitrogen from coordinating and poisoning the catalyst.[1]
-
Optimize Ligand:Palladium Ratio: A higher ligand-to-metal ratio (typically 2:1 to 4:1 for monodentate ligands) can help ensure the palladium remains coordinated to the phosphine rather than the pyridine substrate.
-
A3. Diagnosis: Instability of the Boronic Acid Partner
A common and often overlooked issue is the decomposition of the boronic acid nucleophile, particularly when using heteroaryl boronic acids. The primary decomposition pathway is protodeboronation , where a proton source (often water) cleaves the C-B bond, destroying the nucleophile.[7][8][9]
-
Troubleshooting Strategy:
-
Employ Anhydrous Conditions: Meticulously dry all solvents and reagents. Using a base like potassium phosphate (K₃PO₄) in an anhydrous solvent such as toluene or 1,4-dioxane can significantly reduce the rate of protodeboronation.[1][6]
-
Use a "Slow-Release" Boron Source: Instead of the free boronic acid, use a more stable derivative like a pinacol boronic ester (Bpin) or a potassium organotrifluoroborate (BF₃K) .[7][8] These reagents hydrolyze slowly under the reaction conditions to release a low, steady concentration of the active boronic acid, minimizing its decomposition over time.[10][11][12]
-
Question 2: My reaction turns black quickly and then stalls. What is causing this catalyst decomposition?
Answer: The rapid formation of a black precipitate is characteristic of palladium black, which consists of agglomerated, inactive palladium nanoparticles.[3] This indicates that the catalytically active L-Pd(0) species is unstable under the reaction conditions and is decomposing faster than it can participate in the catalytic cycle.
-
Diagnosis: Ligand Dissociation or Degradation If the phosphine ligand dissociates from the palladium center or degrades at high temperatures, the resulting "naked" Pd(0) atoms will rapidly aggregate and precipitate out of solution. As discussed in Q1, coordination of the pyridine substrate can promote this process by displacing the desired phosphine ligand.[1]
-
Troubleshooting Strategies:
-
Select a Robust Ligand: Biaryl phosphine ligands are generally more thermally stable than simpler trialkyl- or triarylphosphines.
-
Lower the Reaction Temperature: While C-Cl activation often requires heat, excessively high temperatures (>120 °C) can accelerate catalyst decomposition. If you are using a highly active catalyst system (e.g., with XPhos), you may be able to lower the temperature to 80-100 °C.
-
Ensure an Inert Atmosphere: Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[4]
-
Question 3: I am observing significant byproduct formation, mainly the de-borylated arene from my coupling partner. How can I prevent this?
Answer: The formation of an arene (Ar-H) corresponding to your boronic acid (Ar-B(OH)₂) is a classic sign of protodeboronation.[7] This side reaction is particularly problematic for electron-rich or heteroaromatic boronic acids and is often catalyzed by the basic conditions required for the Suzuki coupling.[9][13]
-
Diagnosis: Protodeboronation This occurs when the boronic acid reacts with a proton source, cleaving the C-B bond. The primary proton source is often water, which can be present as a co-solvent or as an impurity.
-
Troubleshooting Strategies:
-
Switch to Boronic Esters or Trifluoroborates: This is the most effective solution. As detailed in Q1, using a pinacol ester (Ar-Bpin) or a potassium trifluoroborate (Ar-BF₃K) acts as a "slow-release" strategy, keeping the concentration of the sensitive free boronic acid low throughout the reaction.[7][12]
-
Implement Strictly Anhydrous Conditions: If you must use a boronic acid, ensure all components are rigorously dried.
-
Use anhydrous solvents (e.g., toluene, dioxane, THF).
-
Use a dry, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃, CsF).
-
Dry the boronic acid and halide under high vacuum before use.
-
-
Choose the Base Carefully: Strong, highly aqueous bases can accelerate protodeboronation. Weaker bases like K₃PO₄ or CsF are often preferred for sensitive substrates.
-
Recommended Starting Protocols & Conditions
The following tables and protocols provide a validated starting point for your experiments. Optimization will likely be necessary based on your specific boronic acid partner.
Table 1: Recommended Catalyst Systems
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | SPhos | 1.5% Pd / 3% Ligand | Excellent for C-Cl activation; good general starting point. |
| XPhos Pd G3 | (Integrated) | 2-4% | Highly active, air- and moisture-stable precatalyst; promotes fast reactions.[5] |
| Pd(OAc)₂ | RuPhos | 2% Pd / 4% Ligand | Often effective for challenging heteroaryl couplings. |
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent | Temperature (°C) | Comments |
| K₃PO₄ (Potassium Phosphate) | 1,4-Dioxane or Toluene | 100-110 | Excellent anhydrous system; minimizes protodeboronation.[1] |
| Cs₂CO₃ (Cesium Carbonate) | Toluene or DME | 100-110 | Stronger base, good for less reactive partners; ensure anhydrous conditions. |
| CsF (Cesium Fluoride) | 1,4-Dioxane | 100 | Mild base, can be effective and sometimes aids in transmetalation. |
Experimental Protocol: General Procedure using a Precatalyst
This protocol is a robust starting point designed to mitigate the key challenges discussed above.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv., finely ground).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Visualizing the Challenges
Diagram 1: Suzuki Catalytic Cycle with Failure Points
This diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the specific steps where reactions involving this compound are prone to fail.
Caption: Key failure points in the Suzuki cycle for the target substrate.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting failed coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
improving yield of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine reactions
Introduction
Welcome to the technical support center for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. This compound is a highly valuable intermediate, primarily due to its activated pyridine core, which makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The strategic placement of electron-withdrawing groups—the pyridine nitrogen and the C5-trifluoromethyl group—renders the C2 and C4 positions highly electrophilic.
The key to successfully employing this reagent lies in understanding its distinct reactivity profile. The fluorine atom at the C2 position is significantly more labile than the chlorine atom at the C3 position. This preferential reactivity allows for the selective introduction of a wide range of nucleophiles, making it a cornerstone for the synthesis of complex agrochemicals and pharmaceuticals[1].
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges.
Core Reactivity: Understanding the SNAr Mechanism
The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of the leaving group. In this substrate, the fluoride ion is an excellent leaving group, significantly better than chloride in this context.
The strong electron-withdrawing effects of the pyridine nitrogen (ortho to C2) and the trifluoromethyl group (para to C2) are crucial. They stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution at the C2 position[2]. Studies on analogous systems have shown that a 2-fluoropyridine can react over 300 times faster than its 2-chloro counterpart, a principle that holds true for this substrate.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Question: I am running a reaction with an amine nucleophile and seeing very little product formation, with mostly starting material recovered. What are the likely causes and how can I fix it?
Answer: Low conversion is one of the most common issues and typically points to insufficient reaction activation. Let's break down the potential causes and solutions.
-
Causality 1: Insufficiently Strong Base or Incorrect Stoichiometry. Many nucleophiles (alcohols, thiols, secondary amines) require deprotonation to become sufficiently nucleophilic to attack the pyridine ring. If the base is too weak or if less than a stoichiometric amount is used, the concentration of the active nucleophile will be too low.
-
Solution:
-
Use at least 1.1 equivalents of a suitable base. For alcohols and thiols, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective.
-
For amine nucleophiles, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to act as an acid scavenger for the HF generated.
-
Ensure the base is fresh and has been stored under anhydrous conditions.
-
-
-
Causality 2: Inappropriate Solvent Choice. The SNAr reaction relies on the stabilization of a charged intermediate. Polar aprotic solvents are essential for this role.
-
Solution:
-
Switch to or ensure the dryness of a suitable polar aprotic solvent. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices.
-
Avoid protic solvents (like ethanol or water) as they can solvate the nucleophile, reducing its reactivity, and may compete in the reaction.
-
Avoid non-polar solvents like toluene or hexane, as they do not effectively stabilize the Meisenheimer complex.
-
-
-
Causality 3: Reaction Temperature is Too Low. While the substrate is highly activated, some less reactive nucleophiles require thermal energy to overcome the activation barrier.
-
Solution:
-
Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating to 50 °C, then 80 °C. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of side products. Many reactions of this type proceed well in the 80-120 °C range.
-
-
Troubleshooting Workflow: Low Conversion
References
Technical Support Center: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Prepared by the Gemini Application Science Team
Welcome to the technical support guide for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly versatile but reactive building block. Here, we address common experimental challenges, provide troubleshooting protocols, and explain the chemical principles behind potential side reactions.
Core Reactivity Profile
This compound is a pyridine ring that is highly activated for nucleophilic aromatic substitution (SNAr). This high reactivity stems from the potent electron-withdrawing effects of the trifluoromethyl group and the pyridine nitrogen atom, which make the ring electron-deficient.[1]
The two key reactive sites are the C-2 position (bearing a fluorine atom) and the C-3 position (bearing a chlorine atom). In SNAr reactions, the rate of substitution is heavily influenced by the leaving group's ability to depart and the stability of the intermediate (Meisenheimer complex). Generally, fluoride is a much better leaving group than chloride in SNAr on electron-deficient rings. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[2] Consequently, nucleophilic attack is overwhelmingly favored at the C-2 position.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Fluoropyridines
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) on fluoropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during these critical reactions. Here, we combine fundamental mechanistic principles with practical, field-proven advice to help you navigate the complexities of SNAr on this important class of heteroaromatics.
Introduction: Why Fluoropyridines in SNAr?
Fluoropyridines are highly valuable substrates in SNAr reactions, a cornerstone of modern medicinal chemistry for constructing complex molecular architectures. The high electronegativity of the fluorine atom makes the attached carbon atom highly electrophilic and activates the pyridine ring towards nucleophilic attack.[1][2][3][4] This activation is a key advantage, often leading to faster reaction rates compared to other halopyridines.[5][6] The rate-determining step in SNAr is typically the initial addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2][3][7] The strong inductive effect of fluorine stabilizes this intermediate, thereby lowering the activation energy of this crucial step.[2][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with fluoropyridines in SNAr reactions.
Q1: Why is my SNAr reaction with a fluoropyridine showing low or no conversion?
A1: Several factors can contribute to low or no conversion in SNAr reactions on fluoropyridines:
-
Insufficient Ring Activation: The pyridine ring itself is electron-deficient, which facilitates SNAr.[8] However, the position of the fluorine leaving group is critical. SNAr is most favorable at the C-2 and C-4 positions, where the ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[8] Reactions at the C-3 position are significantly more difficult under standard conditions.[8] The presence of additional electron-withdrawing groups (EWGs) ortho or para to the fluorine can further increase reactivity. Conversely, electron-donating groups (EDGs) can deactivate the ring.[8]
-
Weak Nucleophile: The nucleophile must be sufficiently strong to attack the electron-deficient ring. If you are using a weak nucleophile, you may need to increase the reaction temperature or use a stronger base to deprotonate the nucleophile and increase its reactivity.
-
Poor Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or sulfolane are generally preferred as they can solvate the cation of the nucleophile's salt, thus enhancing the nucleophilicity of the anion.[9]
-
Inappropriate Temperature: While fluoropyridines are reactive, many SNAr reactions still require elevated temperatures to proceed at a reasonable rate.[9] If your reaction is sluggish at room temperature, a gradual increase in temperature is a logical next step.
Q2: I'm observing the formation of side products. What are the likely culprits and how can I minimize them?
A2: Side product formation is a common issue. Here are some likely causes:
-
Reaction with Solvent: Some nucleophiles or strong bases can react with solvents like DMF, especially at elevated temperatures.
-
Competing Reactions: If your substrate has multiple leaving groups, you may see a mixture of products. The regioselectivity can often be controlled by modulating the reaction temperature and the nature of the nucleophile.
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyridines. Ensure all reagents and solvents are anhydrous.
-
Substrate or Product Decomposition: Sensitive functional groups on your substrate or product may not be stable to the reaction conditions (e.g., high temperatures, strong bases). Consider milder conditions if decomposition is suspected.
Q3: How do I choose the right base for my SNAr reaction?
A3: The choice of base depends on the pKa of your nucleophile.
-
For neutral nucleophiles (e.g., amines, alcohols): A non-nucleophilic base is required to deprotonate the nucleophile or to act as a scavenger for the HF generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
For anionic nucleophiles (e.g., pre-formed alkoxides or thiolates): A base may not be necessary if the nucleophile is used as a salt (e.g., sodium methoxide). However, in some cases, an additional base can help to drive the reaction to completion.
Q4: Does the counter-ion of my nucleophilic salt matter?
A4: Yes, the counter-ion can have a significant impact. For example, cesium fluoride (CsF) is often more effective than potassium fluoride (KF) as a fluoride source in fluorination reactions, due to the higher solubility of CsF in organic solvents.[9] Similarly, for other nucleophiles, a more soluble salt will lead to a higher concentration of the active nucleophile in solution, which can increase the reaction rate.
In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for resolving specific, complex issues you may encounter during your experiments.
Problem 1: Low or No Conversion of the Starting Fluoropyridine
A low-yielding SNAr reaction can be frustrating. This guide will help you systematically diagnose and resolve the issue.
Step-by-Step Troubleshooting Protocol:
-
Verify Starting Materials:
-
Confirm the identity and purity of your fluoropyridine and nucleophile using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Ensure your nucleophile is not degraded. For example, some thiols can oxidize to disulfides over time.
-
If using a solid nucleophile or base, ensure it is finely powdered to maximize its surface area.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to check for product formation and potential decomposition.
-
Solvent: If the reaction is still sluggish, consider switching to a higher-boiling aprotic polar solvent (e.g., from THF to DMF, or from DMF to DMSO).
-
Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate.
-
-
Enhance Nucleophilicity:
-
Choice of Base: If you are using a neutral nucleophile, ensure your base is strong enough to deprotonate it effectively. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH for an alcohol nucleophile).
-
Phase-Transfer Catalysis: For reactions involving sparingly soluble inorganic salts (like KF), a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective in transporting the anionic nucleophile into the organic phase.[9]
-
-
Consider Catalysis:
-
For less reactive substrates, catalytic approaches can be beneficial. Lewis acids can coordinate to the pyridine nitrogen, further increasing the ring's electrophilicity.[10] In some cases, transition metal catalysis (e.g., with ruthenium) can activate the fluoropyridine towards nucleophilic attack through π-complexation.[10][11]
-
Problem 2: Poor Regioselectivity with Polyfluorinated Pyridines
When working with substrates containing multiple fluorine atoms, achieving selective substitution at the desired position is a common challenge.
Step-by-Step Troubleshooting Protocol:
-
Analyze Electronic Effects:
-
The position of substitution is primarily governed by the ability of the pyridine ring and any other substituents to stabilize the intermediate Meisenheimer complex. The most electron-deficient position is typically the most reactive. For example, in 2,4-difluoropyridine, the C4 position is generally more reactive towards nucleophilic attack.
-
Quantum chemical calculations can be a powerful tool to predict the regioselectivity by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate.[12]
-
-
Modulate Reaction Temperature:
-
Kinetic vs. Thermodynamic Control: In some cases, the regioselectivity can be temperature-dependent. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures might lead to the thermodynamically more stable product.
-
-
Vary the Nucleophile:
-
Steric Hindrance: A bulkier nucleophile will preferentially attack the less sterically hindered position. If you are getting a mixture of products, switching to a larger nucleophile might improve selectivity.
-
Hard and Soft Nucleophiles: The hard and soft acid-base (HSAB) principle can sometimes be used to rationalize regioselectivity.
-
-
Exploit Directing Groups:
-
The presence of other functional groups on the pyridine ring can direct the incoming nucleophile to a specific position. For example, a group capable of hydrogen bonding with the nucleophile might direct it to an adjacent position.
-
Experimental Protocols
General Protocol for SNAr of a 2-Fluoropyridine with an Amine Nucleophile
This protocol provides a starting point for the reaction of a 2-fluoropyridine with a primary or secondary amine.
Materials:
-
2-Fluoropyridine derivative (1.0 mmol)
-
Amine nucleophile (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 2-fluoropyridine derivative, the amine nucleophile, and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Mechanism of SNAr on a 2-Fluoropyridine
Caption: The addition-elimination mechanism of SNAr on 2-fluoropyridine.
Troubleshooting Workflow for Low SNAr Conversion
Caption: A decision tree for troubleshooting low conversion in SNAr reactions.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Byproduct Formation in Reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated pyridine derivative in their synthetic endeavors.[1] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity and potential for byproduct formation is paramount to achieving high yields and purity.[2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues related to byproduct formation in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine and obtaining a mixture of products. How can I control the regioselectivity to favor substitution at the 2-position (displacement of fluoride)?
Answer: This is a common challenge stemming from the competitive reactivity of the C-2 (fluoro) and C-3 (chloro) positions. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group. While fluoride is typically a better leaving group in SNAr reactions on electron-deficient rings, the precise outcome is influenced by several factors.
Causality:
-
Electronic Effects: The fluorine at C-2 and the chlorine at C-3 both activate the ring for nucleophilic attack. The relative reactivity is a delicate balance of the leaving group's ability and the electrophilicity of the carbon atom.
-
Hard and Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary amines) tend to favor reaction at the more electron-deficient position, which is often the carbon bearing the fluorine. Softer nucleophiles (e.g., thiols) may show different selectivity.
-
Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered position.
Troubleshooting Strategies:
| Parameter | Recommendation for Favoring C-2 Substitution | Rationale |
| Solvent | Use polar aprotic solvents like DMF, DMSO, or NMP. | These solvents can stabilize the charged Meisenheimer intermediate formed during the SNAr reaction. |
| Temperature | Start with lower temperatures (e.g., 0 °C to room temperature). | Lower temperatures can enhance the kinetic selectivity, often favoring the displacement of the better leaving group (fluoride). |
| Base | Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. | These bases are effective in deprotonating the nucleophile without competing in the substitution reaction. |
Protocol for Selective Amination at C-2:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add the amine nucleophile (1.1 equiv) and potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathway:
Caption: Regioselectivity in SNAr reactions.
Issue 2: Formation of Hydrolysis Byproducts
Question: After my reaction and workup, I've isolated a significant amount of a byproduct that I suspect is a hydrolysis product. How can I prevent this?
Answer: this compound can be susceptible to hydrolysis, especially under basic or prolonged aqueous conditions during workup. The primary hydrolysis products are 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine and potentially 2-fluoro-3-hydroxy-5-(trifluoromethyl)pyridine.
Causality:
-
pH of Workup: Aqueous workups with strong bases can lead to the formation of hydroxypyridine byproducts.
-
Reaction Conditions: The presence of water in the reaction mixture, especially at elevated temperatures, can cause hydrolysis of the starting material or product.
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Hydrolysis | Rationale |
| Reaction Conditions | Use anhydrous solvents and reagents. | Minimizes the presence of water that can act as a nucleophile. |
| Workup | Use a mild aqueous wash (e.g., saturated NH₄Cl or dilute acid) if necessary, and minimize contact time with the aqueous phase. | Avoids strongly basic conditions that promote hydrolysis. |
| Purification | If hydrolysis products are formed, they can often be separated by column chromatography due to their different polarity. | The hydroxyl group increases the polarity of the byproduct. |
Visualizing the Hydrolysis Pathway:
Caption: Potential hydrolysis byproducts.
Issue 3: Byproducts in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling at the 3-chloro position, but I am observing significant amounts of homocoupling of my boronic acid and dehalogenation of my starting material. How can I improve the yield of the desired cross-coupled product?
Answer: Byproducts in palladium-catalyzed cross-coupling reactions are common and often arise from side reactions within the catalytic cycle.
Causality:
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.
-
Dehalogenation (Proto-dehalogenation): This is the replacement of the chlorine atom with a hydrogen atom. It can be caused by trace amounts of water or other proton sources in the reaction mixture.
-
β-Hydride Elimination: In Buchwald-Hartwig aminations, if the amine has a β-hydrogen, this can be a competing pathway to reductive elimination, leading to a dehalogenated starting material and an imine byproduct.[3]
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Byproducts | Rationale |
| Inert Atmosphere | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. | Minimizes oxygen, which can promote homocoupling of the boronic acid. |
| Anhydrous Conditions | Use anhydrous solvents and reagents. | Reduces the sources of protons that can lead to dehalogenation. |
| Ligand Choice | For Buchwald-Hartwig aminations, consider using bulky, electron-rich ligands that promote reductive elimination over β-hydride elimination. | The ligand can significantly influence the relative rates of the desired and undesired pathways. |
| Base | The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig, non-nucleophilic strong bases like NaOtBu or LHMDS are often used. | The base plays a role in both the activation of the coupling partners and the overall stability of the catalytic system. |
Visualizing the Cross-Coupling Troubleshooting Workflow:
Caption: Troubleshooting cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which position, C-2 (fluoro) or C-3 (chloro), is generally more reactive in SNAr reactions?
A1: Generally, the C-2 position is more activated towards nucleophilic attack due to the higher electronegativity of the fluorine atom and its ability to stabilize the negative charge in the Meisenheimer intermediate. Fluoride is also a better leaving group than chloride in many SNAr reactions on heteroaromatic systems. However, the selectivity can be influenced by the nucleophile and reaction conditions as detailed in the troubleshooting guide.
Q2: Can I perform a Sonogashira coupling on this compound?
A2: Yes, Sonogashira coupling is possible at the C-3 position. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides. Therefore, a robust catalytic system, often employing a copper(I) co-catalyst and an amine base, is required.[4] A common byproduct to watch for is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining a strict inert atmosphere.[4][5]
Q3: What are some common impurities that might be present in the starting material?
A3: The synthesis of this compound often starts from 2,3-dichloro-5-(trichloromethyl)pyridine.[6] Incomplete fluorination can lead to residual starting material or partially fluorinated intermediates. A purification method involving an amination reaction to remove impurities has been patented, suggesting that related chlorinated or aminated pyridines could be potential contaminants.[7] It is always advisable to check the purity of the starting material by GC-MS or NMR before use.
Q4: I have an unknown byproduct. What are the first steps I should take to identify it?
A4:
-
Mass Spectrometry (MS): Obtain a mass spectrum of the byproduct. This will give you the molecular weight and can help in determining the molecular formula.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are particularly useful. The proton NMR will show changes in the aromatic signals, and the fluorine NMR can indicate if the trifluoromethyl group is intact and if the fluorine at C-2 has been displaced. For example, the formation of 2-amino-3-chloro-5-(trifluoromethyl)pyridine will result in a distinct set of proton signals for the pyridine ring and the amino group.[8]
-
Comparison to Known Byproducts: Compare the obtained spectroscopic data with that of likely byproducts such as regioisomers of substitution, hydrolysis products, or dehalogenated starting material. Data for some of these compounds can be found in chemical databases like PubChem.[8][9]
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. This compound [oakwoodchemical.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 7. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 8. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS 72537-17-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this highly functionalized and electron-deficient pyridine building block. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthetic reactions.
Introduction to a Versatile Reagent
This compound is a valuable intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms, offers a platform for selective, stepwise functionalization.[2][3] The strong electron-withdrawing nature of the trifluoromethyl group and the fluorine atom significantly activates the pyridine ring, making it highly susceptible to nucleophilic attack and facilitating cross-coupling reactions.[3] However, this high reactivity also presents specific challenges that require careful consideration of reaction conditions.
This guide will focus on troubleshooting common issues in three key reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide: Common Reaction Failures
This section addresses specific problems you might encounter when using this compound in common cross-coupling and substitution reactions.
Scenario 1: Failed or Low-Yielding Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling at the C-3 position (displacing the chloride) with an arylboronic acid, but I am observing no product, or the yield is very low. What are the likely causes and how can I resolve this?
Answer:
Failure in Suzuki-Miyaura couplings with this substrate is a common issue and can often be traced back to several key factors related to its electron-deficient nature.[4] Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, necessitating more robust catalytic systems.[5] The electron-deficient character of the pyridine ring can further complicate the catalytic cycle.
Here is a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection:
-
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for the activation of the C-Cl bond in such an electron-deficient system.[1] The oxidative addition step, which is often rate-limiting, is particularly challenging for aryl chlorides.
-
The Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands are essential to promote the oxidative addition of the aryl chloride.[5] Consider using pre-formed palladium catalysts with Buchwald-type ligands, which are designed for challenging couplings.
| Catalyst/Ligand Combination | Rationale |
| Pd₂(dba)₃ with SPhos or XPhos | These bulky, electron-rich ligands facilitate oxidative addition and are effective for electron-deficient aryl chlorides.[5] |
| XPhos Pd G3/G4 Precatalyst | These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species in situ, leading to more reproducible results. |
2. Choice of Base and Solvent:
-
The Problem: The selection of an appropriate base and solvent system is critical for the efficiency of the transmetalation step and the overall stability of the catalytic species.[5] An inadequate base can lead to a stalled reaction.
-
The Solution: A moderately strong base is typically required. The choice of solvent should ensure the solubility of all reaction components.
| Base | Solvent | Rationale |
| K₃PO₄ or Cs₂CO₃ | These bases are often effective in Suzuki couplings of challenging substrates.[5] | |
| 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.[5] |
3. Side Reactions:
-
The Problem: Two common side reactions that can consume starting materials and reduce your yield are protodeboronation of the boronic acid and hydrodehalogenation of the pyridine.
-
The Solution:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond.[4] To minimize this, ensure your boronic acid is of high purity and use it fresh. Running the reaction under anhydrous conditions until the addition of the aqueous base can sometimes help.
-
Hydrodehalogenation: The C-Cl bond is replaced by a C-H bond. This can be caused by hydride sources in the reaction mixture. Ensure your solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Caption: Optimized Suzuki-Miyaura coupling workflow.
Scenario 2: Unsuccessful Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is failing. I'm either recovering starting material or observing significant decomposition. What's going wrong?
Answer:
The Buchwald-Hartwig amination of this substrate can be challenging due to potential catalyst inhibition and the requirement for a highly active catalytic system to cleave the strong C-Cl bond.[6] The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]
Here’s a troubleshooting strategy:
1. Catalyst Inhibition and Choice of Ligand:
-
The Problem: The pyridine nitrogen can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes.
-
The Solution: The use of bulky, electron-rich biarylphosphine ligands is crucial. These ligands form stable, highly active catalysts that are less susceptible to inhibition by the pyridine nitrogen.
| Ligand | Rationale |
| XPhos, SPhos, or RuPhos | These ligands are known to be effective for the amination of challenging aryl chlorides and heteroaryl chlorides.[7] |
| BrettPhos | Particularly effective for coupling sterically hindered amines. |
2. Base Selection:
-
The Problem: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[8] Common inorganic bases may have limited solubility in organic solvents.
-
The Solution: Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for Buchwald-Hartwig aminations and is generally a good starting point. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.
3. Reaction Temperature:
-
The Problem: Insufficient thermal energy can lead to a slow or incomplete reaction. However, excessive heat can cause catalyst decomposition or side reactions.
-
The Solution: A reaction temperature in the range of 80-120 °C is typically required. It is advisable to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is not proceeding.
Experimental Protocol: Optimized Buchwald-Hartwig Amination
Caption: Optimized Buchwald-Hartwig amination workflow.
Scenario 3: Lack of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to perform an SNAr reaction with a nucleophile (e.g., an alkoxide or an amine) and I'm getting a mixture of products where both the chloro and fluoro substituents are displaced. How can I achieve selective substitution?
Answer:
The regioselectivity of SNAr reactions on this substrate is governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack.[9] Generally, nucleophilic attack is favored at the position that best stabilizes the resulting negative charge.
Understanding the Regioselectivity:
-
Attack at C-3 (Displacing Chloride): The negative charge in the Meisenheimer intermediate is stabilized by the adjacent electron-withdrawing fluorine atom and the pyridine nitrogen.
-
Attack at C-2 (Displacing Fluoride): The negative charge is stabilized by the adjacent pyridine nitrogen and the chlorine atom.
While fluorine is typically a better leaving group than chlorine in SNAr reactions, the electronic environment of this compound makes the C-3 position highly activated towards nucleophilic attack.[3]
Troubleshooting Lack of Selectivity:
1. Reaction Temperature:
-
The Problem: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the less favored reaction pathway, leading to a loss of selectivity.
-
The Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only warm if necessary.
2. Nucleophile Choice:
-
The Problem: "Harder" nucleophiles (e.g., alkoxides) may exhibit different selectivity compared to "softer" nucleophiles (e.g., thiolates).
-
The Solution: If possible, consider using a different nucleophile. For example, if an alcohol is giving poor selectivity, a corresponding thiol might react more selectively.
3. Solvent Effects:
-
The Problem: The solvent can influence the stability of the Meisenheimer intermediates and thus affect the regioselectivity.
-
The Solution: Polar aprotic solvents like DMF, DMSO, or NMP are typically used for SNAr reactions. If you are observing poor selectivity, you could try switching to a less polar solvent like THF, but this may significantly slow down the reaction rate.
Caption: Decision tree for troubleshooting SNAr regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions I should take when handling this compound?
A1: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation, and may cause respiratory irritation.[10] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: Which position, C-2 (fluoro) or C-3 (chloro), is more reactive?
A2: The reactivity depends on the reaction type.
-
In palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), the C-Cl bond at the C-3 position is typically targeted for reaction. The C-F bond is generally unreactive under these conditions.
-
In Nucleophilic Aromatic Substitution (SNAr) , the situation is more complex. While the C-F bond is intrinsically more polarized, the C-3 position is highly activated by the adjacent fluorine atom, making the C-Cl bond susceptible to displacement.[3] Reaction conditions will ultimately dictate the regioselectivity.
Q3: Can I perform a Suzuki coupling at the C-2 position by displacing the fluoride?
A3: Displacing the fluoride in a Suzuki coupling is extremely challenging and generally not feasible under standard conditions. The C-F bond is very strong, and its oxidative addition to palladium is kinetically and thermodynamically disfavored. Specialized catalysts and conditions would be required, and even then, success is not guaranteed. It is more practical to assume that Suzuki couplings will occur selectively at the C-Cl bond.
Q4: My reaction mixture is turning black. Is this normal?
A4: In palladium-catalyzed reactions, a color change to dark brown or black is often observed. This is usually due to the formation of palladium(0) nanoparticles, often referred to as "palladium black." While this indicates the reduction of the palladium precatalyst to the active catalytic species, excessive formation of palladium black can sometimes be a sign of catalyst decomposition and deactivation. If the reaction is proceeding as expected, this color change is normal. However, if the reaction stalls and a large amount of black precipitate is observed, it could indicate a problem with catalyst stability.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 72537-17-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you control regioselectivity and optimize your synthetic outcomes.
Introduction: Understanding the Reactivity Landscape
This compound is a highly functionalized heterocyclic compound, valuable for its role as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its reactivity is dominated by two primary pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The key to successfully employing this reagent lies in understanding the electronic factors that govern which position on the pyridine ring will react.
The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF3) group at the 5-position render the ring highly electron-deficient.[3] This electronic landscape dictates the regioselectivity of nucleophilic attack and the relative reactivity of the C-F and C-Cl bonds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing both mechanistic explanations and actionable protocols.
Issue 1: Poor or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting an SNAr reaction with an amine/alkoxide nucleophile, but I'm observing only starting material or very low conversion. What is going wrong?
Answer:
This issue typically stems from one of four factors: the position of the leaving group, the strength of your nucleophile, the leaving group itself, or the reaction conditions.
-
Causality—The Role of Leaving Group Position: SNAr reactions on pyridine are most effective when the leaving group is at the 2- or 4-position (ortho or para to the ring nitrogen).[4][5] This is because the nitrogen atom can stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance.[3][4] In this compound, the fluorine is at the activated C2 position, while the chlorine is at the less favorable C3 position. Therefore, substitution is expected to occur preferentially at C2.
-
Experimental Protocol—Troubleshooting Steps:
-
Verify Nucleophile Strength: Weak nucleophiles may not be potent enough to attack the electron-deficient ring. If using an alcohol or a primary/secondary amine, deprotonation with a strong, non-nucleophilic base (e.g., NaH, KHMDS, NaOt-Bu) is crucial to generate the more reactive alkoxide or amide.
-
Optimize Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the counter-ion of the nucleophile, increasing its reactivity.[5]
-
Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the ring in the Meisenheimer intermediate.[6] A temperature screen from 80 °C to 140 °C is recommended.
-
Leaving Group Considerations: In SNAr, the C-F bond is typically more reactive than the C-Cl bond. This is not due to bond strength, but rather the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack.[5][7] Therefore, targeting substitution at the C2-F position is the most logical starting point.
-
Issue 2: Mixture of Isomers in SNAr Reactions
Question: My SNAr reaction is yielding a mixture of products, with substitution occurring at both the C2 (fluorine displacement) and C3 (chlorine displacement) positions. How can I improve selectivity for the C2-substituted product?
Answer:
While substitution at C2 is electronically favored, obtaining a mixture of isomers indicates that the reaction conditions are harsh enough to also allow for the less favorable C3 substitution to occur. The goal is to find conditions that are sufficiently energetic for the C2 reaction but below the threshold for the C3 reaction.
-
Causality—Kinetic vs. Thermodynamic Control: The C2 position is the kinetically favored site for nucleophilic attack due to superior stabilization of the Meisenheimer complex by the adjacent nitrogen atom. The formation of the C3-substituted product suggests that either the reaction is run under conditions approaching thermodynamic control or that the nucleophile is highly reactive and less selective.
Caption: Kinetic vs. Thermodynamic Pathways in SNAr.
-
Experimental Protocol—Enhancing C2 Selectivity:
-
Lower the Reaction Temperature: This is the most critical parameter. By reducing the thermal energy of the system, you will favor the reaction pathway with the lower activation energy, which is substitution at C2.
-
Use a Milder Base: If a strong base is being used to generate the nucleophile in situ, consider switching to a weaker base (e.g., K2CO3 or Cs2CO3 instead of NaH) and a pre-formed nucleophile if possible. This can reduce the incidence of side reactions.
-
Control Stoichiometry: Use the nucleophile as the limiting reagent (e.g., 0.95 equivalents). This can sometimes suppress the formation of undesired byproducts by ensuring the most reactive sites are consumed first.
-
Issue 3: Regioselectivity Problems in Palladium-Catalyzed Cross-Coupling
Question: I am trying to perform a Suzuki or Buchwald-Hartwig coupling and getting a mixture of C2 and C3 coupled products. How can I selectively functionalize the C-Cl bond?
Answer:
In contrast to SNAr, the regioselectivity of palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) is governed by the oxidative addition step. Generally, the C-Cl bond is more reactive than the C-F bond in oxidative addition to a Pd(0) center. However, the electronic environment of the pyridine ring complicates this.
-
Causality—Oxidative Addition and Ligand Effects: The C2 position is electronically activated, which can make the C2-F bond susceptible to oxidative addition with highly active catalysts. However, the C3-Cl bond is generally the preferred site for cross-coupling on this scaffold. The choice of ligand is paramount in controlling the selectivity and efficiency of the catalytic cycle.[8][9] Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of aryl chlorides.[10]
Caption: General Catalytic Cycle for Cross-Coupling Reactions.
-
Experimental Protocol—Selective C3-Cl Coupling:
-
Catalyst System Selection: Employ a catalyst system known for its high activity towards aryl chlorides.
-
For Suzuki Coupling: Use a palladium precursor like Pd(OAc)2 or Pd2(dba)3 with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[10][11] A strong inorganic base like K3PO4 or Cs2CO3 is typically required.
-
For Buchwald-Hartwig Amination: Similar catalyst systems are effective. Pd2(dba)3 with ligands like BINAP or Josiphos, and a base like NaOt-Bu or LiHMDS, are common choices.[8][12]
-
-
Solvent Choice: Anhydrous, degassed ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene) solvents are standard.
-
Temperature Control: While these reactions often require heat (80-110 °C), excessively high temperatures can lead to catalyst decomposition and side reactions, including potential C-F bond activation.
Table 1: Recommended Starting Conditions for Selective C3-Cl Cross-Coupling
-
| Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki | Pd(OAc)2 (2%) | SPhos (4%) | K3PO4 (2.0) | Toluene/H2O (10:1) | 100 |
| Buchwald | Pd2(dba)3 (1.5%) | XPhos (3%) | NaOt-Bu (1.5) | Dioxane | 110 |
Frequently Asked Questions (FAQs)
Q1: Which position is more reactive in SNAr, C2-F or C3-Cl?
A1: The C2 position is significantly more reactive in SNAr. The fluorine atom at C2 is activated by the adjacent ring nitrogen, which can stabilize the anionic Meisenheimer intermediate through resonance.[4][13] The chlorine at C3 lacks this direct resonance stabilization, making it much less susceptible to nucleophilic attack.[5]
Q2: Can I achieve selective substitution at the C3-Cl position via an SNAr reaction?
A2: It is highly unlikely under standard SNAr conditions. The electronic factors strongly favor substitution at C2. To functionalize the C3 position, you should use methods that do not proceed via a Meisenheimer complex, such as palladium-catalyzed cross-coupling reactions.
Q3: Why is the C-F bond, which is stronger than the C-Cl bond, the better leaving group in this SNAr reaction?
A3: In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[4] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This "element effect" (F > Cl > Br > I) is a hallmark of SNAr chemistry.[5][7]
Q4: What are the best practices for handling and storing this compound?
A4: According to safety data, this compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[14][15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
Q5: Are there any alternative methods to functionalize the C2 position?
A5: Besides SNAr, you could consider converting the pyridine to its N-oxide. The N-oxide functionality can activate the C2 position for different types of transformations and can be a useful synthetic handle.[16] However, for direct substitution with nucleophiles, SNAr remains the most straightforward approach.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound 98 72537-17-8 [sigmaaldrich.com]
- 16. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Halogenated Trifluoromethylpyridines
Subject: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine vs. 2,3-dichloro-5-(trifluoromethyl)pyridine: A Comparative Analysis for Strategic Synthesis
Introduction: In the landscape of modern medicinal and agricultural chemistry, trifluoromethylpyridines (TFMPs) are indispensable structural motifs that impart unique physicochemical properties to active ingredients.[1][2][3] The strategic placement of halogen atoms on the TFMP scaffold provides chemists with versatile handles for molecular elaboration. This guide provides an in-depth comparison of two critical building blocks: This compound (herein 1 ) and 2,3-dichloro-5-(trifluoromethyl)pyridine (herein 2 ). Our objective is to dissect their structural nuances, compare their reactivity profiles with supporting mechanistic insights, and provide actionable experimental protocols to guide researchers in selecting the optimal reagent for their synthetic campaigns.
Molecular Overview and Physicochemical Properties
The seemingly subtle difference between these two reagents—a fluorine versus a chlorine atom at the C-2 position—has profound implications for their reactivity, stability, and handling. Compound 2 is often the industrial precursor to compound 1 , typically formed via a halogen exchange (Halex) reaction.[4]

The table below summarizes their key physical and chemical properties, essential data for planning experimental setups.
| Property | This compound (1 ) | 2,3-dichloro-5-(trifluoromethyl)pyridine (2 ) |
| CAS Number | 72537-17-8[4][5][6] | 69045-84-7[7][8][9] |
| Molecular Formula | C₆H₂ClF₄N[4][5] | C₆H₂Cl₂F₃N[7][8][9] |
| Molecular Weight | 199.53 g/mol [4][5][6] | 215.99 g/mol [7][9] |
| Physical State | Liquid[4][6] | Colorless to light yellow liquid[7][8][10] |
| Melting Point | 16-20 °C[6][11] | 8-9 °C[7][12] |
| Boiling Point | 50-55 °C / 11 mmHg[6][11] | 188.5 °C / 760 mmHg[7]; 80 °C / 20 mmHg[10][12] |
| Density | 1.524 g/mL at 25 °C[6][11] | 1.549 g/mL at 25 °C[10] |
| Refractive Index | n20/D 1.433[6][11] | n20/D 1.475[10] |
Synthesis and Industrial Relationship
Understanding the synthetic lineage of these compounds is crucial. Compound 2 is a high-demand intermediate itself, synthesized from precursors like 3-picoline through multi-step chlorination and fluorination processes.[1][2] Critically, compound 1 is most commonly synthesized from compound 2 via a selective halogen exchange reaction, where the chlorine at the C-2 position is replaced by fluorine using reagents like CsF or anhydrous HF.[4][11][13]
This hierarchical relationship means that the choice between them is not merely about reactivity, but also about synthetic strategy and cost. If the final target requires a fluorine at C-2, starting with compound 1 is logical. If various substitutions are planned at C-2, compound 2 serves as the more versatile, foundational starting material.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. This compound | 72537-17-8 | Benchchem [benchchem.com]
- 5. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-クロロ-2-フルオロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. innospk.com [innospk.com]
- 8. Page loading... [guidechem.com]
- 9. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 11. This compound | 72537-17-8 [chemicalbook.com]
- 12. 2,3-Dichloro-5-(trifluoromethyl)pyridine CAS#: 69045-84-7 [m.chemicalbook.com]
- 13. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Halogenated Trifluoromethylpyridines in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Halogenated trifluoromethylpyridines represent a class of exceptionally valuable building blocks, prized for the unique physicochemical properties conferred by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability and increased lipophilicity.[1] The reactivity of these substrates in Nucleophilic Aromatic Substitution (SNAr) reactions is, however, not uniform and is critically dependent on the substitution pattern of the pyridine ring.
This guide provides an in-depth comparison of the reactivity of various halogenated trifluoromethylpyridine isomers. We will delve into the mechanistic principles governing these reactions, present comparative data, and offer detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Mechanism: A Dance of Electrons on an Activated Ring
The SNAr reaction on a pyridine ring is a two-step addition-elimination process. The inherent electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen.[2]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is the primary determinant of the reaction rate. The pyridine nitrogen plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.[2] The subsequent expulsion of the halide ion restores the aromaticity of the ring, yielding the final product.
The addition of a strongly electron-withdrawing trifluoromethyl group further activates the pyridine ring to nucleophilic attack, enhancing reaction rates.[4]
Visualizing the SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr on a pyridine ring.
Factors Influencing Reactivity: A Multifaceted Analysis
Several key factors dictate the rate and success of SNAr reactions on halogenated trifluoromethylpyridines:
-
Position of the Leaving Group: The reactivity order for halopyridines is generally 4-halo > 2-halo >> 3-halo.[2] This is because the stabilizing pyridine nitrogen is in a para or ortho position, respectively, allowing for effective resonance stabilization of the Meisenheimer complex. For the 3-halo isomer, this direct stabilization is not possible, resulting in a significantly higher activation energy and slower reaction rate.[2]
-
Nature of the Halogen: In contrast to SN2 reactions, the leaving group ability in SNAr follows the trend: F > Cl ≈ Br > I.[5] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. A study by Schlosser and coworkers demonstrated that 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide.[6]
-
Position of the Trifluoromethyl Group: The potent electron-withdrawing nature of the CF₃ group significantly enhances the reactivity of the pyridine ring towards nucleophilic attack.[1][4] Its activating effect is most pronounced when it is positioned ortho or para to the site of substitution, as it can participate in the delocalization of the negative charge in the Meisenheimer intermediate.
Comparative Reactivity of Isomers
| Substrate | Halogen Position | CF₃ Position | Predicted Relative Reactivity | Rationale |
| 4-Chloro-3-(trifluoromethyl)pyridine | 4 (para to N) | 3 (ortho to Cl) | Very High | Halogen is in the most activated position (4-position). CF₃ group is ortho to the reaction center, providing strong activation. |
| 2-Chloro-5-(trifluoromethyl)pyridine | 2 (ortho to N) | 5 (para to Cl) | High | Halogen is in an activated position (2-position). CF₃ group is para to the reaction center, providing strong activation. |
| 2-Chloro-3-(trifluoromethyl)pyridine | 2 (ortho to N) | 3 (meta to Cl) | Moderate | Halogen is in an activated position (2-position). CF₃ group is meta to the reaction center; its activating effect is primarily inductive and less pronounced than a para or ortho substituent. |
Experimental Protocol: SNAr of 2-Chloro-5-(trifluoromethyl)pyridine with Morpholine
This protocol provides a representative procedure for the amination of an activated chlorotrifluoromethylpyridine.
Objective: To synthesize 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMSO to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Add morpholine (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the potassium cation, increasing the nucleophilicity of the amine.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive substrates or nucleophiles.
Experimental Workflow Diagram
Caption: A typical workflow for an SNAr reaction.
Conclusion
The reactivity of halogenated trifluoromethylpyridines in SNAr reactions is a predictable yet nuanced interplay of electronic effects. By understanding the roles of the pyridine nitrogen, the halogen leaving group, and the position of the trifluoromethyl substituent, researchers can strategically select the optimal substrate for their synthetic targets. The principles and protocols outlined in this guide are intended to provide a solid foundation for the successful application of these versatile building blocks in the pursuit of novel chemical entities.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Derivatives
Introduction: The Versatile Scaffold of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
In the landscape of modern agrochemical and pharmaceutical research, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a transformative approach for enhancing biological activity. The trifluoromethylpyridine moiety, in particular, has emerged as a privileged structure due to the unique physicochemical properties conferred by the trifluoromethyl group, which include increased metabolic stability, enhanced lipophilicity, and potent electron-withdrawing effects.[1][2] This guide focuses on derivatives of this compound, a key intermediate that serves as a versatile building block for a new generation of bioactive compounds.[3][4] Its distinct substitution pattern allows for targeted chemical modifications, leading to the development of potent herbicides, insecticides, and fungicides.
This document provides a comparative analysis of the biological activities of various this compound derivatives. We will delve into their synthesis, mechanisms of action, and performance against established commercial products, supported by experimental data. The detailed protocols provided herein are designed to be self-validating, offering researchers a reliable foundation for their own investigations into this promising class of compounds.
Synthesis of the Core Scaffold and its Derivatives
The cornerstone of synthesizing the derivatives discussed in this guide is the efficient preparation of the this compound intermediate. A commercially viable and established method involves a liquid-phase halogen exchange reaction.
Synthesis of this compound
A robust method for the synthesis of this compound is the liquid phase halogen exchange of 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) in the absence of a catalyst.[4][5] This process is advantageous as it avoids the use of toxic nitrile solvents.[5]
Experimental Protocol:
-
Reaction Setup: In a suitable pressure reactor, 2,3-dichloro-5-(trichloromethyl)pyridine is charged.
-
Fluorination: Anhydrous hydrogen fluoride is introduced into the reactor. The reaction is typically conducted at a temperature of 170°C to 200°C and a pressure of at least 200 psig (1480 kPa).[5]
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) until the desired conversion is achieved.
-
Work-up and Purification: Upon completion, the excess HF is carefully vented, and the crude product is purified by distillation to yield this compound.
Diagram of Synthesis Pathway:
Caption: Synthesis of the core intermediate.
Herbicidal Activity: Targeting Essential Plant Enzymes
Derivatives of this compound have demonstrated significant potential as herbicides, primarily by inhibiting key enzymes in vital plant metabolic pathways. Two of the most prominent targets are Acetolactate Synthase (ALS) and Protoporphyrinogen Oxidase (PPO).
Mechanism of Action: ALS and PPO Inhibition
Acetolactate Synthase (ALS) Inhibition: ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[6] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth and death.[6]
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is the final common enzyme in the synthesis of both chlorophyll and heme.[7] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[7]
Diagram of Herbicidal Mechanisms:
Caption: Mechanisms of herbicidal action.
Comparative Performance of Herbicidal Derivatives
Recent studies have explored novel α-trifluoroanisole derivatives containing a 3-chloro-5-trifluoromethylpyridine moiety, demonstrating potent PPO inhibition.
| Compound ID | Target Weeds | Application Rate (g a.i./ha) | Inhibitory Activity (%) | Reference Compound | Inhibitory Activity (%) |
| 7a | Abutilon theophrasti | 37.5 | >80 | Fomesafen | <80 |
| 7a | Amaranthus retroflexus | 37.5 | >80 | Fomesafen | <80 |
| 7a | Eclipta prostrata | 37.5 | >80 | Fomesafen | <80 |
| 7a | Digitaria sanguinalis | 37.5 | >80 | Fomesafen | <60 |
| 7a | Setaria viridis | 37.5 | >80 | Fomesafen | <60 |
Data synthesized from a study on novel α-trifluoroanisole derivatives.
Notably, compound 7a exhibited an IC50 value of 9.4 nM against Nicotiana tabacum PPO, significantly lower than that of the commercial herbicide fomesafen (110.5 nM). This highlights the potential for developing highly active herbicides from the this compound scaffold.
Experimental Protocol: In Vitro ALS Enzyme Inhibition Assay
This protocol outlines a colorimetric method to determine the inhibitory activity of compounds on the ALS enzyme.[6]
-
Enzyme Extraction:
-
Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant (e.g., pea or spinach).
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in 5-10 mL of ice-cold extraction buffer.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the crude ALS enzyme extract.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, substrate (pyruvate), cofactors, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding the crude enzyme extract to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 6 N H2SO4. This also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes.
-
Add 50 µL of Color Reagent A (Creatine) to each well.
-
Add 50 µL of Color Reagent B (α-naphthol) and incubate at 60°C for 15 minutes for color development.
-
Measure the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Insecticidal Activity: Neurotoxic and Growth-Regulating Effects
Derivatives of this compound have also been investigated as potent insecticides, demonstrating efficacy against a range of lepidopteran pests.
Comparative Performance of Insecticidal Derivatives
A study on novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety revealed significant insecticidal activity against Mythimna separata and Plutella xylostella.
| Compound ID | Target Pest | LC50 (mg/L) | Reference Compound | LC50 (mg/L) |
| E18 | Mythimna separata | 38.5 | Avermectin | 29.6 |
| E27 | Mythimna separata | 30.8 | Avermectin | 29.6 |
| Compound ID | Target Pest | Activity at 250 mg/L (%) | Reference Compound | Activity at 250 mg/L (%) |
| E5, E6, E9, E10, E15, E25, E26, E27 | Mythimna separata | 100 | Chlorpyrifos | 87 |
Data from a study on trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety. [8]
These results indicate that optimized derivatives can exhibit insecticidal activity comparable to or exceeding that of established commercial insecticides.
Experimental Protocol: Insecticidal Bioassay against Spodoptera exigua
This protocol details a leaf-dip bioassay for evaluating the insecticidal activity of test compounds against the third-instar larvae of Spodoptera exigua.[9][10]
-
Insect Rearing: Rear Spodoptera exigua larvae on an artificial diet under controlled conditions (25 ± 2 °C, 70 ± 10% RH, 14:10 h L:D photoperiod).[9]
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) and prepare a series of dilutions in water containing a surfactant (e.g., 0.1% Triton X-100).
-
Leaf-Dip Assay:
-
Excise leaf disks from untreated cotton or cabbage plants.
-
Individually dip each leaf disk into a test solution for 5-10 seconds with gentle agitation.
-
Allow the treated leaf disks to air dry.
-
-
Insect Exposure:
-
Place one treated leaf disk into a Petri dish.
-
Introduce a set number of third-instar larvae (e.g., 10) into each Petri dish.
-
Seal the Petri dishes and maintain them under the same conditions as for insect rearing.
-
-
Data Collection and Analysis:
-
Record larval mortality at 24, 48, and 72 hours after exposure.
-
Use the mortality data to calculate the LC50 value for each test compound.
-
Fungicidal Activity: Combating Plant Pathogens
The versatility of the this compound scaffold extends to the development of fungicides for controlling economically important plant diseases.
Comparative Performance of Fungicidal Derivatives
Studies have demonstrated the efficacy of pyridine derivatives against various fungal pathogens. For instance, novel pyridine carboxamides have shown promising activity against Botrytis cinerea.
| Compound ID | Target Pathogen | Inhibition Rate at 50 mg/L (%) | Reference Compound | Inhibition Rate at 50 mg/L (%) |
| 3f | Botrytis cinerea | 76.9 | - | - |
| 3g | Cytospora ambiens | 84.1 | - | - |
Data from a study on novel pyridine carboxamide derivatives.
Further research on trifluoromethylpyrimidine derivatives has also shown significant antifungal activity.
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 |
Data from a study on trifluoromethyl pyrimidine derivatives.
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol describes a standard method for evaluating the in vitro fungicidal activity of compounds against various plant pathogenic fungi.[11][12]
-
Culture Preparation: Grow the target fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani) on potato dextrose agar (PDA) plates.
-
Preparation of Test Plates:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO).
-
Incorporate the test compounds into molten PDA at various concentrations.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
Cut mycelial plugs (e.g., 5 mm in diameter) from the actively growing edge of the fungal cultures.
-
Place a single mycelial plug in the center of each test plate.
-
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration of the test compound.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Conclusion and Future Perspectives
The derivatives of this compound represent a highly versatile and promising class of bioactive molecules. The strategic placement of chloro, fluoro, and trifluoromethyl groups on the pyridine ring provides a unique platform for the design and synthesis of novel herbicides, insecticides, and fungicides with potent and diverse mechanisms of action. The comparative data presented in this guide demonstrate that these derivatives can exhibit biological activities that are comparable or superior to existing commercial products.
The detailed experimental protocols provided for synthesis and biological evaluation are intended to empower researchers to further explore the potential of this chemical scaffold. Future research should focus on elucidating the structure-activity relationships in greater detail, optimizing the lead compounds for enhanced efficacy and selectivity, and exploring their potential in managing resistance to existing agrochemicals. The continued investigation of this compound derivatives holds significant promise for the development of next-generation crop protection and public health solutions.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and its Analytical Alternatives
Introduction: The Analytical Imperative for a Key Building Block
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative whose unique substitution pattern imparts specific reactivity and biological activity, making it a valuable intermediate in the synthesis of novel therapeutic agents and pesticides.[1] The precise arrangement of chloro, fluoro, and trifluoromethyl groups on the pyridine ring necessitates robust and accurate analytical methods to ensure its identity, purity, and stability.[1] This guide delves into the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. Furthermore, it provides a comparative perspective on alternative analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.
¹H NMR Spectroscopy: Probing the Aromatic Protons
Causality of Experimental Choices: The ¹H NMR spectrum provides information on the number, chemical environment, and coupling interactions of the protons on the pyridine ring. Due to the extensive substitution, only two aromatic protons are present, simplifying the spectrum but requiring careful analysis of their chemical shifts and coupling constants to confirm their positions.
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2] Transfer the solution to a 5 mm NMR tube.[2]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans (NS): 16-32 scans to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): 0-12 ppm.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Expected Spectral Features: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-4 and C-6 positions. The coupling between these protons and with the fluorine atom at C-2 will result in characteristic splitting patterns (doublets or doublet of doublets).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality of Experimental Choices: ¹³C NMR provides a signal for each unique carbon atom in the molecule, offering a definitive map of the carbon framework. Proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single sharp peaks for each carbon.
Experimental Protocol: ¹³C NMR of this compound
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of the ¹³C isotope.[2]
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans (NS): 1024 or more scans are typically required.
-
Spectral Width (SW): 0-200 ppm.
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (CDCl₃ at 77.16 ppm).
Expected Spectral Features: The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the trifluoromethyl group. The chemical shifts will be influenced by the electronegative substituents, and the carbon atoms directly bonded to fluorine will exhibit characteristic splitting in a proton-coupled spectrum.
¹⁹F NMR Spectroscopy: A Window into Fluorine Chemistry
Causality of Experimental Choices: ¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing functional groups. For this molecule, it will show distinct signals for the fluorine atom on the ring and the trifluoromethyl group, confirming their presence and chemical environment.
Experimental Protocol: ¹⁹F NMR of this compound
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup: Tune the NMR probe to the ¹⁹F frequency.
-
Acquisition Parameters (Typical for a 376 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Number of Scans (NS): 128-256 scans.
-
Spectral Width (SW): A range appropriate for fluorinated aromatic compounds (e.g., +50 to -200 ppm).
-
Reference: An external or internal reference standard like CFCl₃ (0 ppm) is used.
-
-
Data Processing: Process the FID as with other NMR experiments.
Expected Spectral Features: Two distinct signals are expected: one for the single fluorine atom attached to the pyridine ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and any observed coupling will be characteristic of their respective electronic environments.
Caption: Workflow for NMR Spectroscopic Analysis.
II. Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations
IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality of Experimental Choices: For this compound, which is a liquid at room temperature, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[3] ATR is advantageous as it requires minimal sample preparation and provides high-quality spectra of neat liquids.
Experimental Protocol: ATR-FTIR of this compound
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.[4]
-
-
Data Processing and Interpretation:
-
The resulting spectrum will show absorption bands corresponding to the various vibrational modes of the molecule.
-
Identify characteristic peaks for C-H, C=N, C-F, C-Cl, and C-CF₃ bonds.
-
Expected Spectral Features: The IR spectrum will exhibit a "fingerprint" unique to the molecule. Key absorption bands to expect include:
-
Aromatic C-H stretching vibrations (~3100-3000 cm⁻¹)
-
C=N and C=C ring stretching vibrations (~1600-1400 cm⁻¹)
-
Strong absorptions corresponding to C-F and C-Cl stretching.
-
Intense bands associated with the C-F stretching of the trifluoromethyl group.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach for volatile compounds like this compound.
Causality of Experimental Choices: GC is an excellent technique for separating volatile components of a mixture before they enter the mass spectrometer. Electron Ionization (EI) is a standard ionization method that generates a molecular ion and a reproducible fragmentation pattern, which acts as a molecular fingerprint.
Experimental Protocol: GC-MS of this compound
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Parameters (Typical):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL of the sample solution is injected in split or splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show a peak at the retention time of the analyte.
-
The mass spectrum corresponding to this peak will show the molecular ion and various fragment ions.
-
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (199.53 g/mol ) should be observed.[5] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in M⁺ and M+2 peaks, which is a characteristic signature.
-
Fragmentation Pattern: Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms, the trifluoromethyl group, and cleavage of the pyridine ring.
Caption: Workflow for GC-MS Analysis.
IV. Comparison with Alternative Analytical Techniques
While spectroscopic methods are excellent for structural elucidation and identification, chromatographic techniques are often preferred for quantitative analysis and purity determination, especially for trace-level impurities.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations | Typical Application for this Compound |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Detailed molecular structure, connectivity, and chemical environment of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity for quantification of minor impurities compared to HPLC.[6] | Primary structural confirmation. |
| IR Spectroscopy | Molecular vibrations | Presence of functional groups. | Rapid, non-destructive, easy to use (especially with ATR). | Provides limited structural information, not ideal for complex mixtures. | Quick identity check and confirmation of functional groups. |
| Mass Spectrometry (GC-MS) | Mass-to-charge ratio of ionized molecules and their fragments. | Molecular weight and fragmentation pattern for structural clues. | High sensitivity, excellent for volatile compound separation and identification. | Isomers may not be easily distinguishable by MS alone. | Identification and quantification, impurity profiling. |
| HPLC-UV | Differential partitioning between a mobile and stationary phase. | Retention time and UV absorbance for quantification. | High resolution, sensitivity, and quantitative accuracy for purity assessment.[6] | Requires reference standards for identification and quantification. | Purity determination and quantification of the main component and impurities.[7] |
| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field. | Migration time and detector response for separation and quantification. | High separation efficiency, low sample and reagent consumption.[8] | Lower sensitivity for some analytes compared to HPLC, reproducibility can be a challenge. | Analysis of charged impurities or in complex matrices. |
V. Conclusion: An Integrated Analytical Approach
A comprehensive analysis of this compound necessitates an integrated approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy stands as the definitive method for structural elucidation, providing an unambiguous fingerprint of the molecule's atomic arrangement. IR spectroscopy offers a rapid and straightforward means of confirming the presence of key functional groups. GC-MS is a powerful tool for confirming molecular weight and identifying volatile impurities through its characteristic fragmentation patterns.
For routine quality control, purity assessment, and quantitative analysis, HPLC-UV is often the method of choice due to its high precision and sensitivity. Capillary electrophoresis presents a valuable alternative for specific applications, particularly for the analysis of charged species. By understanding the principles, experimental protocols, and comparative advantages of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality and integrity of this vital chemical intermediate.
References
- 1. This compound | 72537-17-8 | Benchchem [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. This compound | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to the NMR Spectroscopy of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks. Their unique electronic properties and metabolic stability, often conferred by fluorine and trifluoromethyl groups, make them prized scaffolds in the design of novel therapeutics and functional materials.[1][2] Among these, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine stands out as a versatile intermediate.[1] A thorough understanding of its structural features, readily accessible through Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective utilization.
This guide provides an in-depth, comparative analysis of the expected NMR spectral data for this compound. In the absence of a complete, publicly available dataset for this specific molecule, we will leverage established principles of NMR spectroscopy and compare its predicted spectral characteristics with those of structurally related analogs. This approach offers a robust framework for researchers to anticipate, interpret, and validate their own experimental findings.
The Structural and Electronic Landscape
The substitution pattern of this compound—featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the pyridine ring—creates a unique electronic environment.[2] The strongly electron-withdrawing nature of all three substituents significantly influences the chemical shifts of the remaining ring protons and carbons, generally shifting them to a higher frequency (downfield).
Predicted NMR Spectral Data for this compound
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for the target compound. These predictions are based on the analysis of substituent effects and comparison with the experimental data of analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 8.1 - 8.3 | d (doublet) | ⁴J(H-F) ≈ 1-3 Hz |
| H-6 | 8.5 - 8.7 | s (singlet) or narrow d | ⁵J(H-F) ≈ 0.5-1.5 Hz |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-2 | 155 - 160 | d (doublet) | ¹J(C-F) ≈ 240-260 Hz |
| C-3 | 125 - 130 | d (doublet) | ²J(C-F) ≈ 20-30 Hz |
| C-4 | 140 - 145 | d (doublet) | ³J(C-F) ≈ 5-10 Hz |
| C-5 | 120 - 125 | q (quartet) | ²J(C-F) ≈ 35-40 Hz |
| C-6 | 148 - 152 | q (quartet) | ³J(C-F) ≈ 3-5 Hz |
| CF₃ | 120 - 124 | q (quartet) | ¹J(C-F) ≈ 270-280 Hz |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F (at C-2) | -70 to -80 | s (singlet) or narrow m | |
| CF₃ | -63 to -65 | s (singlet) |
Comparative Analysis with Structurally Related Compounds
To ground our predictions, we will now compare them with the experimental NMR data of similar fluorinated and trifluoromethylated pyridines.
2-Fluoropyridine
The ¹H NMR spectrum of 2-fluoropyridine shows the proton adjacent to the fluorine (H-6) at a downfield chemical shift due to the electronegativity of the fluorine.[3] This effect is expected to be amplified in our target molecule due to the additional electron-withdrawing groups.
2-Chloro-5-(trifluoromethyl)pyridine
The ¹H NMR spectrum of 2-Chloro-5-(trifluoromethyl)pyridine provides a good model for the H-4 and H-6 protons in our target molecule.[4] The proton at the 6-position (adjacent to the nitrogen) is the most downfield, followed by the proton at the 4-position. A similar pattern is anticipated for this compound. The ¹³C NMR of this analog also helps in estimating the chemical shifts of the carbons in the target molecule.[5]
2,3-Dichloro-5-(trifluoromethyl)pyridine
This compound is a very close analog, differing only by the substitution of a chlorine for a fluorine at the 2-position.[6] The ¹⁹F NMR of this compound shows a single peak for the CF₃ group, which is consistent with our prediction.[7]
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire their own data for this compound, the following protocol is recommended:
1. Sample Preparation:
- Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrum can be referenced to the solvent lock frequency.
2. ¹H NMR Acquisition:
- Use a spectrometer with a field strength of at least 400 MHz.
- Acquire the spectrum with a spectral width of approximately 12 ppm.
- Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Signal averaging for 16-64 scans should provide a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
- Use a proton-decoupled pulse sequence.
- Acquire the spectrum with a spectral width of approximately 200 ppm.
- A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.
- A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.
4. ¹⁹F NMR Acquisition:
- Use a proton-decoupled pulse sequence.
- Acquire the spectrum with a spectral width of approximately 100 ppm, centered around -60 to -80 ppm.
- A relaxation delay of 1-2 seconds and 16-64 scans should be sufficient.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for NMR analysis of this compound.
References
- 1. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | 72537-17-8 | Benchchem [benchchem.com]
- 3. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 4. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]
- 5. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to Fluorinated Pyridine Intermediates for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern therapeutic design. The pyridine ring, a ubiquitous motif in pharmaceuticals, undergoes a significant transformation in its chemical behavior and biological activity upon fluorination. This guide provides an in-depth comparative analysis of three pivotal fluorinated pyridine intermediates: 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. By examining their synthesis, reactivity, physicochemical properties, and applications, this document aims to equip scientists with the critical knowledge to select the optimal building block for their specific research and development endeavors.
Introduction: The Impact of Fluorine on the Pyridine Scaffold
The introduction of a fluorine atom onto the pyridine ring dramatically alters its electronic properties. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which acidifies the ring protons and modifies the pKa of the pyridine nitrogen. This electronic perturbation is the primary determinant of the differential reactivity and utility of the fluoropyridine isomers in synthetic chemistry. Understanding these nuances is paramount for predicting reaction outcomes and designing efficient synthetic routes towards complex drug candidates.[1][2]
Physicochemical Properties: A Comparative Overview
The position of the fluorine atom significantly influences the fundamental physical and chemical properties of the pyridine ring. These properties, in turn, affect the molecule's behavior in both reaction media and biological systems.
| Property | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| CAS Number | 372-48-5 | 372-47-4 | 694-52-0 |
| Molecular Formula | C₅H₄FN | C₅H₄FN | C₅H₄FN |
| Molecular Weight | 97.09 g/mol | 97.09 g/mol | 97.09 g/mol |
| Boiling Point | ~126 °C | ~106-108 °C | ~108 °C |
| Density | ~1.128 g/mL | ~1.13 g/mL | ~1.14 g/mL |
| pKa (of conjugate acid) | ~ -0.44 | ~ 2.97 | ~ 5.9 |
Data compiled from various sources, including PubChem and commercial supplier information.[3][4][5]
The most striking difference is in the pKa values. The proximity of the electron-withdrawing fluorine atom to the nitrogen in 2-fluoropyridine drastically reduces its basicity compared to pyridine (pKa ≈ 5.2). In contrast, the fluorine atom in the 4-position, while still electron-withdrawing, allows for resonance stabilization of the protonated form, resulting in a higher pKa. The 3-fluoro isomer exhibits an intermediate basicity. These differences in basicity can have profound implications for reaction catalysis and for the ionization state of a drug molecule at physiological pH.
Synthesis of Fluoropyridine Isomers: A Strategic Comparison
The synthetic accessibility of each isomer is a critical consideration for its practical application. While several methods exist, the choice of strategy often depends on the desired isomer and the available starting materials.
Synthesis of 2-Fluoropyridine
2-Fluoropyridine is often synthesized from 2-aminopyridine via a diazotization reaction followed by fluorination, or from 2-chloropyridine through halogen exchange (Halex) reaction. More contemporary methods involve the direct C-H fluorination of pyridine, which can offer high regioselectivity for the 2-position.[6][7][8] A facile route from pyridine N-oxides to 2-pyridyltrialkylammonium salts, which are then converted to 2-fluoropyridines, has also been developed and is amenable to radiolabeling.[8][9]
Synthesis of 3-Fluoropyridine
The synthesis of 3-fluoropyridine is often more challenging due to the lower reactivity of the 3-position towards nucleophilic substitution.[10] Common methods include the Balz-Schiemann reaction of 3-aminopyridine.[1] More recent approaches involve photoredox-mediated coupling reactions.[11] Nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate has also been demonstrated as a viable route.[12]
Synthesis of 4-Fluoropyridine
4-Fluoropyridine can be effectively synthesized via the Balz-Schiemann reaction starting from 4-aminopyridine.[3][13][14] The procedure involves diazotization in the presence of a fluoride source. Care must be taken during workup as 4-fluoropyridine can be unstable in acidic aqueous solutions, leading to the formation of N-(4'-pyridyl)-4-pyridone.[3][13]
Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
Materials:
-
4-Aminopyridine
-
48% Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 4-aminopyridine in 48% tetrafluoroboric acid.
-
Slowly add a chilled aqueous solution of sodium nitrite to the reaction mixture, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring the mixture at the same temperature for 30 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Slowly and carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-fluoropyridine.
-
Purify the crude product by distillation.
Reactivity in Nucleophilic Aromatic Substitution (SNAr): A Head-to-Head Comparison
The most significant application of fluoropyridine intermediates in drug synthesis is their participation in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom acts as an excellent leaving group. The positional isomerism dictates the reactivity of the C-F bond towards nucleophilic attack.
The general order of reactivity for SNAr on the pyridine ring is 4- > 2- >> 3- .
This reactivity trend is a direct consequence of the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.
dot
Caption: SNAr reactivity of fluoropyridine isomers.
A comparative study on the radiosynthesis of [¹⁸F]fluoropyridines from their corresponding nitro-precursors provides experimental evidence for this reactivity trend. High yields were obtained for the 2- and 4-isomers, while the 3-isomer showed practically no reaction under the same conditions.[10] This highlights the synthetic challenge of introducing nucleophiles at the 3-position via SNAr of a leaving group.
Spectroscopic Signatures: A Guide to Isomer Identification
Unambiguous identification of the fluoropyridine isomers is crucial in any synthetic endeavor. NMR and IR spectroscopy provide distinct fingerprints for each isomer.
| Spectroscopic Data | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (ddd), ~7.8 (td), ~7.2 (m), ~7.0 (ddd) | ~8.4 (m), ~8.3 (m), ~7.4 (m), ~7.2 (m) | ~8.4 (dd), ~7.1 (ddd) |
| ¹³C NMR (CDCl₃, δ ppm) | ~163 (d, ¹JCF), ~148 (d, ²JCF), ~140 (d, ³JCF), ~123 (d, ⁴JCF), ~110 (d, ³JCF) | ~158 (d, ¹JCF), ~147 (d, ³JCF), ~138 (d, ²JCF), ~124 (d, ⁴JCF), ~122 (d, ³JCF) | ~164 (d, ¹JCF), ~151 (d, ²JCF), ~110 (d, ³JCF) |
| ¹⁹F NMR (CDCl₃, δ ppm) | ~ -68 | ~ -121 | ~ -125 |
| IR (cm⁻¹) | C-F stretch: ~1250 | C-F stretch: ~1230 | C-F stretch: ~1240 |
Note: Chemical shifts (δ) and coupling constants (J) are approximate and can vary with solvent and concentration. The ¹³C NMR data shows characteristic C-F coupling patterns.[15][16]
The ¹⁹F NMR chemical shifts are particularly diagnostic, with each isomer appearing in a distinct region of the spectrum. The coupling patterns in both ¹H and ¹³C NMR spectra, arising from spin-spin coupling with the fluorine atom, provide definitive structural information.
dot
Caption: Comparative NMR chemical shift ranges.
Applications in Pharmaceutical Synthesis: Case Studies
The choice of a fluoropyridine isomer is ultimately guided by the desired substitution pattern in the final drug molecule.
-
2-Fluoropyridine is a versatile intermediate used in the synthesis of a wide range of pharmaceuticals, including anti-cancer and anti-inflammatory agents.[17] Its high reactivity at the 2-position makes it ideal for introducing various nucleophiles. For example, it is a key building block in the synthesis of certain kinase inhibitors.
-
3-Fluoropyridine is often found in central nervous system (CNS) drugs, where the metabolic stability of the C-F bond at the 3-position is advantageous.[1] Its lower reactivity in SNAr makes it a stable scaffold for further functionalization at other positions. It is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals targeting inflammatory conditions and oncology.[1][18]
-
4-Fluoropyridine is a valuable intermediate for introducing the 4-pyridyl moiety into drug molecules.[19][20] This can be seen in the synthesis of certain anti-viral and anti-cancer drugs where the 4-substituted pyridine ring plays a crucial role in target binding.
Conclusion and Future Outlook
The comparative analysis of 2-, 3-, and 4-fluoropyridine intermediates reveals a rich and diverse chemical landscape governed by the position of the fluorine atom. The distinct physicochemical properties, synthetic accessibility, and reactivity profiles of these isomers provide medicinal chemists with a powerful toolkit for the rational design of novel therapeutics. While 2- and 4-fluoropyridines are invaluable for SNAr-based strategies, the synthesis and functionalization of 3-fluoropyridines continue to be an area of active research, with new methods emerging to unlock the full potential of this important scaffold. A thorough understanding of the principles outlined in this guide will undoubtedly facilitate the innovative and efficient development of the next generation of fluorinated pyridine-containing drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. reddit.com [reddit.com]
- 5. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. CAS 694-52-0: 4-Fluoropyridine | CymitQuimica [cymitquimica.com]
- 20. chembk.com [chembk.com]
The Synthetic Keystone: A Comparative Efficacy Analysis of Pharmaceuticals Derived from 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the potency, metabolic stability, and overall pharmacokinetic profile of drug candidates. The halogenated pyridine derivative, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, has emerged as a pivotal building block in the synthesis of novel therapeutics. Its unique electronic properties and defined points of reactivity offer a versatile platform for the construction of complex bioactive molecules. This guide provides an in-depth analysis of pharmaceuticals synthesized from this key intermediate, with a focus on comparative efficacy supported by experimental data.
The Strategic Advantage of the this compound Scaffold
The utility of this compound as a synthetic precursor stems from the distinct reactivity of its substituents. The fluorine atom at the 2-position and the chlorine at the 3-position provide orthogonal handles for nucleophilic aromatic substitution reactions, allowing for sequential and controlled introduction of various functionalities. Furthermore, the electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring and can enhance the binding affinity of the final drug molecule to its target protein.[1] This trifluoromethyl moiety is a common feature in many modern pharmaceuticals, valued for its ability to improve metabolic stability and cell membrane permeability.
Doravirine: A Case Study in Rational Drug Design
A prominent example of a highly successful pharmaceutical synthesized from this compound is Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[2][3]
Synthesis of Doravirine
The synthesis of Doravirine leverages the unique reactivity of the this compound starting material. A crucial step involves the nucleophilic aromatic substitution of the fluorine atom at the 2-position, a reaction favored due to the activating effect of the adjacent nitrogen and the trifluoromethyl group. This is followed by further modifications to build the complex pyridinone core of the final drug molecule.
References
Safety Operating Guide
Proper Disposal Procedures for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A Senior Application Scientist's Guide
Introduction: A Proactive Stance on Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities like 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is fundamental to scientific advancement. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide moves beyond mere compliance, offering a detailed operational framework for the proper handling, storage, and disposal of this halogenated pyridine derivative. The procedures outlined here are designed to create a self-validating system of safety, grounded in established chemical principles and regulatory standards, to protect both the researcher and the environment.
The complex structure of this compound—incorporating chlorine, fluorine, and a trifluoromethyl group on a pyridine ring—necessitates a meticulous approach to its disposal. These halogenated organic compounds can be persistent and may generate hazardous byproducts, such as hydrogen fluoride (HF) and hydrogen chloride (HCl), if not managed correctly. This guide provides the essential, immediate safety and logistical information to navigate these challenges with confidence.
Part 1: Hazard Assessment and Immediate Safety Protocols
Understanding the intrinsic hazards of this compound is the bedrock of its safe management. This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1] A thorough risk assessment must be conducted before any handling.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the primary risks associated with this chemical.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| (Data sourced from multiple Safety Data Sheets) |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The causality is simple: create robust barriers to prevent all routes of exposure—dermal, ocular, and respiratory.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a significant splash risk.
-
Skin Protection: A flame-retardant lab coat is required. Use butyl rubber or PVA gloves for handling, as nitrile gloves may not offer sufficient protection against this specific chemical structure. Always consult the glove manufacturer's compatibility chart.[2]
-
Respiratory Protection: All handling of open containers must occur within a certified chemical fume hood to prevent inhalation of vapors.[3] If exposure limits are exceeded, a full-face respirator with an appropriate organic vapor/acid gas cartridge (e.g., Type ABEK) is necessary.
Part 2: In-Lab Waste Management & Segregation
Proper disposal begins the moment a material is designated as waste. The guiding principle is strict segregation to prevent dangerous reactions and to ensure the waste stream is correctly profiled for final disposal.
Waste Container Selection and Labeling
The choice of container is critical for preventing leaks and reactions.
-
Container Material: Use only compatible containers, such as glass or high-density polyethylene (HDPE), with a secure, threaded cap.[4][5] Steel containers are also acceptable.[6] Never use aluminum containers.
-
Labeling Protocol: Affix a "Hazardous Waste" label to the container before the first drop of waste is added. The label must include:
-
The full chemical name: "Waste this compound"
-
Hazard identification pictograms (Flammable, Irritant/Harmful)
-
The words "Hazardous Waste"
-
An accumulation start date.
-
The appropriate EPA Hazardous Waste Codes.
-
EPA Hazardous Waste Code Determination
Assigning the correct EPA waste code is a legal requirement under the Resource Conservation and Recovery Act (RCRA). This ensures the waste is transported and disposed of by appropriately licensed facilities.
-
Ignitability (D001): As a flammable liquid with a flash point below 140°F (60°C), this chemical meets the criteria for an ignitable hazardous waste.[3]
-
Toxicity (D038): As a pyridine derivative, it may be classified under the toxicity characteristic for pyridine.[3]
-
Spent Solvent Codes (F002/F005): If this chemical is used as a solvent and is being discarded, it would fall under the F-list codes for spent halogenated solvents (F002) or spent non-halogenated solvents containing pyridine (F005).[7][8]
Consult with your institution's Environmental Health and Safety (EHS) department to confirm the precise codes applicable to your specific waste stream (e.g., pure unused chemical vs. a spent solvent mixture).
Segregation and Storage
Causality: Halogenated organic compounds must be kept separate from non-halogenated waste to facilitate proper high-temperature incineration and prevent the formation of dioxins and other hazardous byproducts.
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA). This area must be cool, dry, well-ventilated, and away from heat or ignition sources.[2]
-
Incompatible Materials: Store this waste away from strong oxidizing agents, acids (especially nitric acid), and bases to prevent violent reactions.[2][4]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (a spill pallet or tub) capable of holding 110% of the volume of the largest container.
Part 3: Spill and Exposure Emergency Protocols
Immediate and correct response to a spill or exposure is critical to minimizing harm.
Small Spill Cleanup Protocol (<100 mL)
This protocol is for minor spills within a chemical fume hood.
-
Alert & Assess: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.
-
Don PPE: Don the full PPE as described in Section 1.2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[9] Do not use combustible materials like paper towels as the primary absorbent. Work from the outside of the spill inward to prevent spreading.[10][11]
-
Collect Waste: Using spark-proof tools, carefully scoop the absorbed material into a designated hazardous waste bag or container.[12]
-
Decontaminate Area: Wipe the spill area with a cloth or paper towels dampened with a soap and water solution.[12] Place all cleaning materials into the same hazardous waste bag.
-
Seal & Label: Securely seal the waste bag/container and label it as "Spill Debris" with the chemical name and date.
-
Final Disposal: Manage the sealed spill debris as hazardous waste, following the procedures in Part 2.
Causality of Not Using Chemical Neutralizers: Do not attempt to neutralize a spill of the neat chemical with strong acids or bases. The reaction can be exothermic and may generate additional hazardous fumes. The primary goal is safe absorption and containment for proper disposal.
Large Spill or Personnel Exposure
For any spill larger than 100 mL, or any spill outside a fume hood, or in the event of personnel exposure, follow these emergency steps.
References
- 1. echemi.com [echemi.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. bsu.edu [bsu.edu]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. wku.edu [wku.edu]
- 8. epa.gov [epa.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. ccny.cuny.edu [ccny.cuny.edu]
Mastering the Safe Handling of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the confident and safe handling of reactive chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, offering a detailed operational and disposal plan to ensure the integrity of your research and the safety of your team.
As Senior Application Scientists with extensive field experience, we understand that true laboratory safety transcends mere protocol adherence. It is about deeply understanding the causality behind each procedural step. This guide is structured to provide not just instructions, but the rationale behind them, fostering a culture of informed caution and proactive risk management.
Understanding the Hazard Profile
This compound (CAS No. 72537-17-8) is a halogenated pyridine derivative widely used as a fluorinated building block in the synthesis of novel compounds.[1] While invaluable in research, its chemical structure necessitates a thorough understanding of its potential hazards.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, a multi-faceted approach to personal protective equipment (PPE) and handling procedures is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are the most critical steps in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or Viton® are recommended for extended contact. Double gloving may be appropriate for large quantities or prolonged handling. | Protects against skin irritation. While specific breakthrough time data for this compound is not readily available, halogenated aromatic compounds can penetrate many common glove materials. Butyl rubber and Viton® generally offer good resistance to chlorinated and fluorinated hydrocarbons.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Essential for preventing respiratory tract irritation, especially in poorly ventilated areas or when handling larger quantities.[4] |
| Protective Clothing | A flame-resistant lab coat, closed-toe shoes, and long pants. | Protects against skin contact and provides a barrier in case of small spills or splashes.[2] |
Safe Handling and Operational Workflow
Adherence to a stringent operational workflow is crucial for minimizing exposure and preventing accidents. All operations involving this compound should be conducted within a certified chemical fume hood.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. Immediate and correct response is critical to minimizing harm.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the fume hood is operating at maximum capacity.[4]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[4]
-
Collection: Carefully collect the absorbed material into a clearly labeled and sealed container designated for hazardous waste.[2]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
Disposal Plan: Responsible Management of Halogenated Waste
The proper disposal of this compound and its waste products is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.
Step-by-Step Disposal Procedure
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[5][6] This is crucial for proper disposal and often impacts disposal costs.
-
Containerization: Use a designated, leak-proof waste container that is chemically compatible with chlorinated organic compounds. Glass or high-density polyethylene containers are generally suitable. The container must be in good condition with a secure, leak-proof closure.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Include the approximate concentration if it is a solution.
-
Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.[2]
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.[6]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
The recommended final disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[4] High-temperature incineration (typically above 1100 °C for halogenated waste) is necessary to ensure complete destruction and prevent the formation of toxic byproducts.[7]
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment after use is essential to prevent cross-contamination and ensure a safe working environment.
-
Glassware:
-
Rinse glassware with a suitable solvent (e.g., acetone) inside a fume hood to remove the bulk of the chemical residue. Collect the rinsate as halogenated hazardous waste.[2]
-
Wash the glassware with a laboratory-grade detergent and hot water.
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.[8]
-
-
Surfaces:
-
Wipe down all potentially contaminated surfaces within the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water solution.
-
Dispose of all cleaning materials as hazardous waste.
-
By integrating these detailed safety and handling protocols into your daily laboratory practices, you can confidently and responsibly utilize this compound in your research endeavors, advancing scientific discovery while upholding the highest standards of safety and environmental stewardship.
References
- 1. usplastic.com [usplastic.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. essex.ac.uk [essex.ac.uk]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. restoredcdc.org [restoredcdc.org]
- 8. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
